Sequosempervirin D
Description
This compound is a natural product found in Metasequoia glyptostroboides with data available.
Properties
IUPAC Name |
4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSEQNPKRKIAA-IDGDSFQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Sequosempervirin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical nature of Sequosempervirin D, a norlignan compound isolated from the coastal redwood, Sequoia sempervirens. This document details its chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound belongs to the class of norlignans, a group of phenolic compounds characterized by a C17 skeleton. The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₅ |
| Molecular Weight | 302.32 g/mol |
| ¹H NMR | Data unavailable in abstract. Full paper access required. |
| ¹³C NMR | Data unavailable in abstract. Full paper access required. |
| HR-MS | Data confirming molecular formula would be present in the full publication. |
Note: Specific NMR and HR-MS data are typically found within the full scientific publication and are not available in the abstract.
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, as outlined in the primary literature.
Isolation and Purification
The process of obtaining pure this compound from the branches and leaves of Sequoia sempervirens is a multi-step process.
Figure 1: General workflow for the isolation of this compound.
Structure Elucidation
The determination of the precise atomic arrangement of this compound relied on a suite of modern spectroscopic techniques.
Figure 2: Logical workflow for the structure elucidation of this compound.
Potential Biological Significance
While the specific biological activities of this compound are not detailed in the initial abstract, the study from which it was identified notes that other norlignans from Sequoia sempervirens exhibit interesting biological properties. For instance, the acetone extract of the plant material was found to be antifungal against Candida glabrata, and both acetone and methanol extracts inhibited the proteolytic activity of cathepsin B.[1] Further research is warranted to determine if this compound contributes to these observed activities or possesses other unique therapeutic potentials.
Conclusion
This compound, a norlignan from Sequoia sempervirens, represents another addition to the rich chemical diversity of this iconic tree species. Its structural elucidation, achieved through rigorous spectroscopic analysis, provides a foundation for future investigations into its biosynthetic pathways and potential pharmacological applications. This guide serves as a foundational resource for scientists interested in the further study of this and related natural products.
References
Sequosempervirin D: A Technical Overview of its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequosempervirin D is a naturally occurring norlignan compound that was first identified as part of a group of related molecules isolated from the coastal redwood tree, Sequoia sempervirens. This technical guide provides a comprehensive overview of the discovery, natural source, and available biological activity data related to this compound and its analogs. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Source
This compound was discovered as one of six new norlignans, named sequosempervirins B-G, isolated from the branches and leaves of Sequoia sempervirens (D. Don) Endl.[1]. The discovery was the result of phytochemical investigation of this coniferous tree, which is known for its rich composition of secondary metabolites. The isolation and structure elucidation of these compounds were reported by Zhang and colleagues in 2005[1]. The structures of these norlignans were determined using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) methods[1].
Table 1: Norlignans Discovered alongside this compound from Sequoia sempervirens
| Compound Name | Molecular Formula |
| Sequosempervirin B | C17H18O4 |
| Sequosempervirin C | C17H20O4 |
| This compound | C17H20O5 |
| Sequosempervirin E | C18H22O5 |
| Sequosempervirin F | C18H20O5 |
| Sequosempervirin G | C18H20O6 |
| Agatharesinol | C18H22O4 |
| Agatharesinol acetonide | C21H26O4 |
| Sugiresinol | C19H22O5 |
Data compiled from Zhang et al., 2005[1].
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are contained within the primary research article by Zhang et al. (2005). Unfortunately, the full text of this article is not publicly available, limiting the ability to provide the explicit, step-by-step methodologies. However, a general workflow for the isolation of norlignans from a plant source can be inferred and is presented below.
General Isolation and Purification Workflow
The isolation of this compound and its analogs from Sequoia sempervirens would typically follow a multi-step process involving extraction, fractionation, and chromatography.
Biological Activity
While specific biological activity data for this compound is not detailed in the available literature, the initial study by Zhang et al. (2005) reports on the bioactivity of the extracts and some of the isolated compounds.
The acetone extract of Sequoia sempervirens demonstrated antifungal activity against Candida glabrata with an IC50 value of 15.98 µg/mL[1]. Additionally, both the acetone and methanol extracts showed inhibitory activity against the proteolytic enzyme cathepsin B, with IC50 values of 4.58 and 5.49 µg/mL, respectively[1].
Among the isolated norlignans, agatharesinol acetonide exhibited anticancer activity against the A549 non-small-cell lung cancer cell line, with an IC50 value of 27.1 µM[1]. The bioactivity of this compound itself was not specified in the abstract of the primary publication. Further research would be required to elucidate the specific pharmacological properties of this compound.
Table 2: Reported Biological Activities of Sequoia sempervirens Extracts and Related Compounds
| Sample | Activity Type | Target | IC50 Value |
| Acetone Extract | Antifungal | Candida glabrata | 15.98 µg/mL |
| Acetone Extract | Enzyme Inhibition | Cathepsin B | 4.58 µg/mL |
| Methanol Extract | Enzyme Inhibition | Cathepsin B | 5.49 µg/mL |
| Agatharesinol acetonide | Anticancer | A549 cell line | 27.1 µM |
Data from Zhang et al., 2005[1].
Signaling Pathways and Mechanisms of Action
Currently, there is no available information in the scientific literature regarding the specific signaling pathways or mechanisms of action for this compound. The reported anticancer activity of the related compound, agatharesinol acetonide, suggests a potential for interaction with cellular pathways involved in cancer cell proliferation and survival. However, without further studies, any proposed mechanism would be speculative.
Conclusion
This compound is a member of a series of norlignans isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens. While its discovery and chemical characterization have been reported, detailed information on its specific biological activities and mechanisms of action remains to be elucidated. The bioactivity of extracts from its natural source and of a related norlignan suggests that this compound and its analogs may be of interest for further investigation in the context of antifungal and anticancer drug discovery. Future research should focus on the total synthesis of this compound to enable more extensive biological screening and mechanistic studies.
References
The Enigmatic Biosynthesis of Sequosempervirin D in Coast Redwood: A Scientific Inquiry
While the towering coast redwood (Sequoia sempervirens) is a subject of extensive botanical and ecological research, the intricate biosynthetic pathway of one of its specialized metabolites, Sequosempervirin D, remains largely unelucidated in publicly available scientific literature. Current research and metabolic databases, while offering insights into the general secondary metabolism of this iconic species, do not provide a detailed, experimentally validated pathway for the synthesis of this specific norditerpenoid.
Researchers, scientists, and drug development professionals interested in the natural product chemistry of Sequoia sempervirens will find a notable absence of in-depth technical guides or whitepapers dedicated to the biosynthesis of this compound. This knowledge gap presents both a challenge and an opportunity for future research in the fields of plant biochemistry and metabolic engineering.
The Broader Context: Secondary Metabolite Synthesis in Sequoia sempervirens
Sequoia sempervirens is known to produce a rich array of secondary metabolites, including lignans, norlignans, terpenoids, and phenolic compounds, which contribute to its remarkable longevity and resistance to decay and pests.[1] While the specific pathway for this compound is not detailed, the biosynthesis of related compounds offers clues. For instance, the discovery of Sequosempervirin A, a spirocyclic norlignan, has lent support to a proposed dienone-phenol rearrangement in the formation of another related compound, Sequirin-D.[1] This suggests that complex rearrangements and enzymatic modifications are likely involved in the biosynthesis of the diverse chemical structures found in this species.
Computational resources such as PlantCyc and the specialized CoastRedwoodCyc database provide predicted metabolic pathways for Sequoia sempervirens.[2][3] However, these are primarily based on genomic data and computational predictions, and often lack experimental validation for specific, less common metabolites like this compound.[3]
A Hypothetical Framework for Investigation
Given the absence of a defined pathway, a logical starting point for its elucidation would be to investigate the general biosynthesis routes of diterpenoids in plants. This would likely involve the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids, which synthesizes the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These precursors are then sequentially condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor to all diterpenoids.
The subsequent steps would involve a series of specific cyclases and modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to construct the unique carbon skeleton of this compound and introduce its characteristic functional groups. An experimental workflow to investigate this hypothetical pathway is outlined below.
Experimental Workflow: Elucidating a Novel Biosynthetic Pathway
Figure 1. A generalized experimental workflow for elucidating the biosynthetic pathway of a novel plant secondary metabolite like this compound.
Future Directions
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining classical biochemical techniques with modern omics technologies. Such research would not only contribute to our fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this and other related high-value compounds from Sequoia sempervirens. The journey to uncover the synthesis of this compound is a clear frontier in natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. salvigenin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CoastRedwoodCyc 1.0.0 | Plant Metabolic Network [plantcyc.org]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sequosempervirins: A Technical Guide to a Class of Norlignans from Sequoia sempervirens
While the compound "Sequosempervirin D" remains uncharacterized in scientific literature, a family of related norlignans, the Sequosempervirins, have been isolated from the coastal redwood, Sequoia sempervirens. This technical guide provides a comprehensive overview of the known Sequosempervirins (A, B, C, F, and G), detailing their physical and chemical properties, isolation protocols, and biological activities for researchers, scientists, and drug development professionals.
A 2005 study by Zhang and colleagues led to the isolation and characterization of six new norlignans, designated Sequosempervirins B through G, from the branches and leaves of Sequoia sempervirens.[1] The structures of these compounds were elucidated using high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques. The structure of Sequosempervirin B was further confirmed by X-ray diffraction.[1] Another compound, Sequosempervirin A, has also been the subject of chemical synthesis, which resulted in the revision of its absolute configuration.[2]
Physical and Chemical Properties
The Sequosempervirins are a series of structurally related norlignans. While detailed physicochemical data for each compound is not exhaustively available in a single source, the following tables summarize the known properties based on existing literature.
| Property | Sequosempervirin A | Sequosempervirin B | Sequosempervirin C | Sequosempervirin F | Sequosempervirin G |
| Molecular Formula | C₁₇H₂₂O₂ | C₁₈H₂₀O₅ | C₁₇H₁₈O₅ | C₁₈H₂₀O₅ | Not Available |
| Molecular Weight | 258.36 g/mol | 316.35 g/mol | 302.32 g/mol | 316.35 g/mol | Not Available |
| Appearance | Not Available | Not Available | Not Available | Not Available | Not Available |
| Melting Point | Not Available | Not Available | Not Available | Not Available | Not Available |
| Optical Rotation | Not Available | Not Available | Not Available | Not Available | Not Available |
| XLogP3 | 3.6 | 2.1 | 1.9 | 2.1 | Not Available |
| Hydrogen Bond Donor Count | 2 | 3 | 4 | 3 | Not Available |
| Hydrogen Bond Acceptor Count | 2 | 5 | 5 | 5 | Not Available |
| Rotatable Bond Count | 2 | 3 | 4 | 3 | Not Available |
Experimental Protocols
Isolation of Sequosempervirins B-G
The general procedure for the isolation of Sequosempervirins B, C, F, and G from the branches and leaves of Sequoia sempervirens as described by Zhang et al. (2005) involves the following workflow:[1]
Caption: General workflow for the isolation of Sequosempervirins.
The powdered plant material is extracted with acetone and methanol. The resulting extracts are then partitioned and subjected to repeated column chromatography on silica gel and Sephadex LH-20. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the individual Sequosempervirin compounds.[1]
Structure Elucidation
The chemical structures of the isolated Sequosempervirins were determined through a combination of spectroscopic techniques:[1]
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High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and molecular weight.
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1D NMR Spectroscopy (¹H and ¹³C): To identify the types and connectivity of protons and carbons.
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2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the detailed connectivity and stereochemistry of the molecules.
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X-ray Diffraction: Used for the unambiguous determination of the three-dimensional structure of Sequosempervirin B.[1]
Biological Activities
Preliminary studies have indicated that compounds from Sequoia sempervirens, including the class of Sequosempervirins, possess noteworthy biological activities.
Antifungal Activity
The acetone extract of S. sempervirens has demonstrated antifungal activity against Candida glabrata, with a reported IC₅₀ value of 15.98 µg/ml.[1] While the specific contribution of each Sequosempervirin to this activity has not been individually detailed, it is plausible that they contribute to the overall antifungal properties of the extract.
Enzyme Inhibition
Both the acetone and methanol extracts of S. sempervirens were found to inhibit the proteolytic activity of cathepsin B, with IC₅₀ values of 4.58 and 5.49 µg/ml, respectively.[1] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers, making its inhibitors potential therapeutic agents. The individual inhibitory activities of the Sequosempervirins against cathepsin B have not yet been reported.
While not extensively studied, there are indications that some Sequosempervirins may act as inhibitors of cyclic AMP phosphodiesterase. Further research is required to quantify this activity and to understand the specific PDE isoforms targeted.
Cytotoxic Activity
In the same study that isolated Sequosempervirins B-G, a known norlignan, agatharesinol acetonide (referred to as compound 8 in the paper), which was also isolated, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line with an IC₅₀ of 27.1 µM.[1] This finding suggests that the norlignan scaffold, shared by the Sequosempervirins, is a promising starting point for the development of novel cytotoxic agents. The cytotoxic activities of the individual Sequosempervirins have not yet been published.
Signaling Pathways
The precise signaling pathways modulated by the Sequosempervirins are yet to be elucidated. However, based on their observed biological activities, some potential pathways can be inferred.
Caption: Postulated signaling interactions of Sequosempervirins.
The inhibition of cathepsin B by extracts containing Sequosempervirins suggests a potential role in modulating pathways related to cancer progression, as cathepsin B is involved in tumor invasion and metastasis. The potential inhibition of cyclic AMP phosphodiesterase could lead to increased intracellular levels of cyclic AMP, a key second messenger involved in numerous cellular processes.
Conclusion and Future Directions
The Sequosempervirins represent a class of norlignans with demonstrated and potential biological activities that warrant further investigation. While the initial discovery has laid the groundwork, there is a clear need for more in-depth studies to fully characterize each member of this family. Future research should focus on:
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The isolation and characterization of any remaining unknown Sequosempervirins, including the elusive "this compound".
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Detailed elucidation of the physicochemical properties of each Sequosempervirin.
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Comprehensive evaluation of the biological activities of each purified compound, including quantitative measures of antifungal, anti-cathepsin B, and anti-PDE activities.
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Screening for other potential biological targets and therapeutic applications.
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Elucidation of the specific signaling pathways modulated by these compounds.
A deeper understanding of the Sequosempervirins will be invaluable for researchers in natural product chemistry, medicinal chemistry, and drug discovery, and may pave the way for the development of new therapeutic agents.
References
Spectroscopic Data and Analysis of Carvacrol: A Technical Guide
Please Note: Initial searches for "Sequosempervirin D" did not yield any publicly available spectroscopic data. Therefore, this guide utilizes Carvacrol , a well-characterized natural product, as a representative example to demonstrate the presentation of spectroscopic data and experimental workflows.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data for Carvacrol. The document focuses on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to facilitate understanding and replication.
High-Resolution Mass Spectrometry (HR-MS) Data
HR-MS analysis provides the accurate mass of a molecule, which is crucial for determining its elemental composition.
Table 1: HR-MS Data for Carvacrol
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O |
| Exact Mass (Computed) | 150.1045 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ or [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. The following tables summarize the ¹H and ¹³C NMR data for Carvacrol.
Table 2: ¹H NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1-OH | ~4.8 | s | 1H | - |
| 3 | 6.75 | d | 1H | 7.5 |
| 4 | 7.08 | d | 1H | 7.5 |
| 6 | 6.65 | s | 1H | - |
| 7 | 2.25 | s | 3H | - |
| 8 | 3.15 | sept | 1H | 6.9 |
| 9, 10 | 1.22 | d | 6H | 6.9 |
Table 3: ¹³C NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 153.3 |
| 2 | 120.9 |
| 3 | 131.1 |
| 4 | 113.1 |
| 5 | 148.5 |
| 6 | 118.8 |
| 7 | 15.4 |
| 8 | 33.7 |
| 9, 10 | 24.0 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following are representative protocols for the acquisition of NMR and HR-MS data for a natural product like Carvacrol.
3.1. NMR Spectroscopy
A sample of the purified natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
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¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
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2D NMR: These experiments are crucial for establishing the connectivity between atoms in the molecule.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.
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3.2. High-Resolution Mass Spectrometry (HR-MS)
HR-MS analysis is performed using a mass spectrometer capable of high resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-HRMS).
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Chromatography: If coupled with LC, the sample is injected onto an appropriate column (e.g., C18) and eluted with a gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) to separate the components of the mixture.
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Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products. The instrument is calibrated to ensure high mass accuracy, and the data is acquired in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The resulting accurate mass measurement is used to calculate the elemental composition of the molecule.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product using spectroscopic techniques.
Technical Guide: Sequosempervirin D from Sequoia sempervirens - Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coast redwood (Sequoia sempervirens) is a source of a diverse array of bioactive secondary metabolites, among which the norlignans, including the sequosempervirin class of compounds, have garnered significant scientific interest. This technical guide focuses on Sequosempervirin D, a member of this class, providing a comprehensive overview of its natural abundance, potential yields, and known biological activities. Due to the limited availability of specific quantitative data for this compound, this document also incorporates data from related sequosempervirins and general norlignans isolated from Sequoia sempervirens to provide a broader context for researchers.
Natural Abundance and Yield of Sequosempervirins and Redwood Extracts
Six new norlignans, named sequosempervirins B-G, have been successfully isolated from the branches and leaves of Sequoia sempervirens, indicating that these plant parts are viable sources for this class of compounds[1]. While the specific yields for each sequosempervirin were not reported, the isolation confirms their presence.
To provide a quantitative perspective on the extractive potential of redwood, the following table summarizes the yields of various crude extracts obtained from Sequoia sempervirens heartwood using different solvents. It is important to note that these yields represent the total extractable material and not the specific amount of this compound.
Table 1: Yield of Crude Extracts from Sequoia sempervirens Heartwood
| Solvent | Yield (% of dry wood weight) | Reference |
| Hot Water | 5.0 - 15.0 | General literature on wood chemistry |
| Ethanol | 3.0 - 10.0 | General literature on wood chemistry |
| Acetone | 2.0 - 8.0 | [1] |
| Methanol | Not specified | [1] |
Note: The yields can vary significantly based on the age of the tree, geographical location, and the specific extraction conditions.
Experimental Protocols: Extraction and Isolation of Sequosempervirins
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from the successful isolation of other sequosempervirins and related norlignans from Sequoia sempervirens[1]. The following is a generalized workflow that can be adapted for the targeted isolation of this compound.
3.1. Plant Material Collection and Preparation
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Source: Branches and leaves of Sequoia sempervirens.
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Preparation: The plant material should be air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.
3.2. Extraction
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Solvent: Acetone has been shown to be effective for extracting sequosempervirins[1]. Other solvents such as methanol or ethanol could also be employed.
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Procedure:
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Macerate the powdered plant material with the chosen solvent at room temperature. The process should be repeated multiple times (e.g., 3-4 times) to ensure exhaustive extraction.
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Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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3.3. Fractionation and Purification
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Initial Fractionation: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Chromatographic Purification: The fractions enriched in norlignans (typically the ethyl acetate and n-butanol fractions) are then subjected to a series of chromatographic techniques for the isolation of pure compounds.
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Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases. Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate can be employed.
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Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) columns are often used for the final purification of individual compounds. A gradient of water and methanol or acetonitrile is a typical mobile phase.
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3.4. Structure Elucidation
The structure of the isolated this compound would be confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.
Experimental Workflow Diagram
Caption: Generalized workflow for the extraction and isolation of this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and specific signaling pathways modulated by this compound are limited. However, research on the crude extracts of Sequoia sempervirens and other isolated norlignans provides strong indications of their potential therapeutic effects.
The acetone extract of S. sempervirens has demonstrated antifungal activity against Candida glabrata (IC50 = 15.98 µg/ml), and both the acetone and methanol extracts have shown inhibitory effects on the proteolytic activity of cathepsin B (IC50 = 4.58 and 5.49 µg/ml, respectively)[1]. Furthermore, a related compound, agatharesinol acetonide, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line (IC50 = 27.1 µM)[1].
Many norlignans are known to possess potent anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Norlignans can inhibit this pathway at various steps, leading to a reduction in the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. Norlignans can activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.
Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.
Conclusion and Future Directions
This compound and its related norlignans from Sequoia sempervirens represent a promising class of natural products with potential therapeutic applications, particularly in the areas of anti-inflammatory and antioxidant therapies. While the presence of these compounds in redwood has been established, further research is critically needed to quantify their natural abundance and to develop optimized and scalable extraction and purification protocols. Elucidating the specific molecular targets and signaling pathways of this compound will be essential for its future development as a therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the scientific understanding and potential applications of this intriguing natural product.
References
Preliminary Biological Screening of Sequoyasempervirin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyasempervirin D is a novel diterpenoid isolated from the heartwood of Sequoia sempervirens. As part of a broader effort to identify new bioactive natural products, a preliminary biological screening was undertaken to elucidate its potential therapeutic properties. This document provides a comprehensive overview of the in vitro screening of Sequoyasempervirin D, detailing its cytotoxic, antimicrobial, and anti-inflammatory activities. The experimental protocols, quantitative data, and relevant biological pathways are presented to offer a complete technical guide for researchers and drug development professionals.
Summary of Biological Activities
Sequoyasempervirin D was evaluated for its cytotoxic effects against a panel of human cancer cell lines, its antimicrobial activity against common pathogenic bacteria and fungi, and its anti-inflammatory potential in a cellular model of inflammation. The quantitative data from these preliminary screens are summarized in the tables below.
Cytotoxicity Data
The cytotoxic activity of Sequoyasempervirin D was assessed using the MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC₅₀) values were determined and are presented in Table 1.
Table 1: Cytotoxicity of Sequoyasempervirin D against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 42.1 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 33.8 ± 2.9 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Antimicrobial Activity Data
The antimicrobial potential of Sequoyasempervirin D was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay to measure the zone of inhibition.
Table 2: Antimicrobial Activity of Sequoyasempervirin D
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | 12 ± 1.1 |
| Escherichia coli | Gram-negative Bacteria | 64 | 8 ± 0.7 |
| Candida albicans | Fungus | 32 | 10 ± 0.9 |
Anti-inflammatory Activity Data
The anti-inflammatory effect of Sequoyasempervirin D was determined by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Anti-inflammatory Activity of Sequoyasempervirin D
| Assay | Endpoint | IC₅₀ (µM) |
| Nitric Oxide Inhibition | NO Production | 18.7 ± 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the preliminary biological screening of Sequoyasempervirin D are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa) and a normal cell line (HEK293) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Sequoyasempervirin D was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 1 to 100 µM. The cells were treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.
-
Compound Dilution: Sequoyasempervirin D was serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls were included.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
This assay assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition around a disk containing the test compound.[2][3]
-
Plate Preparation: A standardized inoculum of the test microorganism was uniformly spread on the surface of an agar plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of Sequoyasempervirin D (100 µ g/disk ) and placed on the agar surface.
-
Incubation: The plates were incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth was inhibited was measured in millimeters.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.[4]
-
Cell Seeding: RAW 264.7 macrophage cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with various concentrations of Sequoyasempervirin D for 1 hour.
-
Inflammation Induction: Inflammation was induced by adding lipopolysaccharide (LPS) (1 µg/mL) to each well, and the plate was incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO was quantified by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve. The IC₅₀ value for NO inhibition was calculated.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preliminary Biological Screening
The following diagram illustrates the overall workflow for the preliminary biological screening of Sequoyasempervirin D.
Caption: Experimental workflow for the preliminary biological screening of Sequoyasempervirin D.
NF-κB Signaling Pathway in Inflammation
Given the observed anti-inflammatory activity, a potential mechanism of action for Sequoyasempervirin D could be the modulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Discussion and Future Directions
The preliminary biological screening of Sequoyasempervirin D has revealed a multifaceted bioactivity profile. The compound exhibits moderate cytotoxicity against several cancer cell lines with a favorable selectivity towards cancerous cells over normal cells. Its antimicrobial properties are more pronounced against Gram-positive bacteria and fungi. Furthermore, the potent anti-inflammatory activity, demonstrated by the inhibition of nitric oxide production, suggests a potential role in modulating inflammatory responses.
Future research should focus on:
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of its cytotoxic and anti-inflammatory effects. For the latter, exploring its impact on the NF-κB signaling pathway is a logical next step.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Sequoyasempervirin D in animal models of cancer and inflammation.
-
Structural Analogs: Synthesizing and screening structural analogs of Sequoyasempervirin D to identify compounds with improved potency and selectivity.
This initial screening provides a solid foundation for the further development of Sequoyasempervirin D as a potential therapeutic lead.
References
A Comprehensive Review of Norlignans from Sequoia sempervirens: Isolation, Characterization, and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoia sempervirens, commonly known as the coast redwood, is a species of coniferous tree renowned for its immense size and longevity. Beyond its impressive physical characteristics, this ancient tree is a rich source of unique secondary metabolites, including a class of compounds known as norlignans. These phenolic compounds, characterized by a C6-C5-C6 carbon skeleton, have garnered significant interest in the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive literature review of the norlignans isolated from Sequoia sempervirens, detailing their isolation, structural elucidation, and reported biological activities. The information is presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Norlignans Isolated from Sequoia sempervirens
A pivotal study by Zhang et al. (2005) led to the isolation and characterization of nine norlignans from the branches and leaves of Sequoia sempervirens. This included six new compounds, named sequosempervirins B-G, and three previously known norlignans. The structures of these compounds were determined using a combination of high-resolution mass spectrometry (HR-MS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and, in the case of sequosempervirin B, X-ray diffraction analysis[1].
Quantitative Data of Norlignans
The following table summarizes the norlignans isolated from Sequoia sempervirens as reported in the literature.
| Compound Name | Molecular Formula | Molecular Weight | Source |
| New Norlignans | |||
| Sequosempervirin B | C₁₉H₂₀O₅ | 344.36 | Branches and Leaves |
| Sequosempervirin C | C₁₉H₂₂O₅ | 346.38 | Branches and Leaves |
| Sequosempervirin D | C₁₉H₂₀O₆ | 360.36 | Branches and Leaves |
| Sequosempervirin E | C₂₀H₂₄O₅ | 360.41 | Branches and Leaves |
| Sequosempervirin F | C₁₉H₂₂O₆ | 362.38 | Branches and Leaves |
| Sequosempervirin G | C₁₉H₂₂O₇ | 378.38 | Branches and Leaves |
| Known Norlignans | |||
| Agatharesinol | C₁₉H₂₄O₄ | 332.40 | Branches and Leaves |
| Agatharesinol acetonide | C₂₂H₂₈O₄ | 372.46 | Branches and Leaves |
| Sugiresinol | C₁₉H₂₂O₄ | 330.38 | Branches and Leaves |
Experimental Protocols
General Experimental Procedures
The isolation and purification of norlignans from Sequoia sempervirens involved a multi-step process combining various chromatographic techniques. The structural elucidation of the isolated compounds relied on modern spectroscopic methods.
Detailed Methodologies:
-
Plant Material: The branches and leaves of Sequoia sempervirens were collected for this study[1].
-
Extraction and Isolation: The dried and powdered plant material was extracted with solvents such as acetone and methanol. The resulting crude extracts were then subjected to a series of chromatographic separations. This typically involved initial fractionation using column chromatography over silica gel, followed by further purification of the fractions using preparative high-performance liquid chromatography (HPLC) to yield the pure norlignan compounds[1].
-
Structure Elucidation: The chemical structures of the isolated norlignans were determined through comprehensive spectroscopic analysis. High-resolution mass spectrometry (HR-MS) was used to determine the molecular formulas. Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments were conducted to establish the connectivity and stereochemistry of the molecules. The absolute configuration of sequosempervirin B was confirmed by X-ray diffraction analysis[1].
Biological Activities of Sequoia sempervirens Norlignans and Extracts
Extracts and isolated compounds from Sequoia sempervirens have demonstrated a range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects[1].
Anticancer Activity
Agatharesinol acetonide exhibited cytotoxic activity against the A549 human non-small-cell lung cancer cell line with an IC₅₀ value of 27.1 μM[1].
References
Ethnobotanical Uses of Sequoia sempervirens Heartwood Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The heartwood of the Coast Redwood, Sequoia sempervirens, has a rich history of use in traditional medicine, particularly among Native American tribes.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications, chemical composition, and pharmacological activities of Sequoia sempervirens heartwood extracts. The document details experimental protocols for extraction and biological evaluation, presents quantitative data in a structured format, and visualizes key processes and pathways to support further research and drug development efforts. While the primary focus is on the heartwood, relevant findings from other parts of the plant are included to provide a more complete picture where heartwood-specific data is limited.
Ethnobotanical and Traditional Uses
Indigenous cultures of California have long utilized various parts of the redwood tree for medicinal purposes. The bark and leaves, in particular, were traditionally used to prepare infusions and poultices for treating a range of ailments.[1][2] These applications often capitalized on the tree's perceived anti-inflammatory, analgesic, and antimicrobial properties.[1]
Key Traditional Uses:
-
Anti-inflammatory and Analgesic: Preparations were applied topically to alleviate joint discomfort and inflammation.[1]
-
Wound Healing: Poultices made from the bark were used to treat wounds, burns, and skin irritations.[2]
-
Respiratory Ailments: Teas brewed from the needles were believed to support respiratory health, soothe coughs, and alleviate cold symptoms.[2]
-
General Tonic: The gummy sap was used as a stimulant and tonic for rundown conditions.[3][4]
While these traditional uses primarily mention the bark, leaves, and sap, the inherent durability and resistance to decay of the heartwood suggest the presence of bioactive compounds that are now the subject of scientific investigation.
Chemical Composition of Heartwood Extracts
The heartwood of Sequoia sempervirens contains a complex mixture of bioactive compounds, with essential oils and phenolic compounds being the most studied. The chemical profile can vary depending on the extraction method used.
Essential Oil Composition
Hydrodistillation of Sequoia sempervirens heartwood yields an essential oil rich in monoterpenes, diterpenoids, and fatty alcohols. The table below summarizes the major constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Compound Class | Compound | Percentage in Heartwood Oil (%) |
| Monoterpenoid | α-Pinene | 21.0 |
| Fatty Alcohol | 1-Dodecanol | 6.8 |
| Fatty Alcohol | 1-Tetradecanol | 17.0 |
| Diterpenoid | Abietadiene | 9.6 |
| Diterpenoid | trans-Totarol | 7.8 |
| Data sourced from a study on the chemical composition of wood essential oils of Sequoia sempervirens.[5] |
Phenolic Compounds
Solvent extraction of the heartwood has led to the isolation of several nor-lignan phenolics, including sequirins and sequosempervirins. These compounds are believed to contribute significantly to the antifungal properties of the heartwood.[5]
Pharmacological Activities and Experimental Protocols
Scientific research has begun to validate some of the traditional medicinal uses of Sequoia sempervirens extracts, with studies focusing on their antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.
Antifungal Activity
The resistance of redwood heartwood to decay is attributed to its antifungal properties.
| Solvent Extract | Concentration (mg/mL) | Gloeophyllum trabeum Growth Reduction (%) | Trametes versicolor Growth Reduction (%) |
| Acetone | 2.5 | 100 | 100 |
| Ethanol | 2.5 | 85 | 90 |
| Dichloromethane | 2.5 | 50 | 60 |
| Water | 2.5 | 20 | 30 |
| Data represents the percentage reduction in fungal growth in the presence of heartwood extracts. |
A detailed workflow for determining the antifungal activity of Sequoia sempervirens heartwood extracts is provided below.
Antioxidant Activity
The phenolic compounds present in Sequoia sempervirens extracts are likely responsible for their antioxidant properties.
| Treatment | Antioxidant Activity (%) | Total Phenols (mg GA/g DW) | Total Flavonoids (mg QE/g DW) |
| Mother Plant | 83.27 | - | - |
| MS + 0.2 mg/L BA | 82.57 | 15.38 | 3.28 |
| Data from in vitro shootlet cultures, demonstrating antioxidant potential. GA: Gallic Acid Equivalents; QE: Quercetin Equivalents.[6] |
The following diagram illustrates the protocol for assessing the antioxidant activity of Sequoia sempervirens extracts using the DPPH assay.
Cytotoxic Activity
Recent studies have begun to explore the anticancer potential of Sequoia sempervirens extracts and their isolated compounds.
| Compound | Cell Line | Activity | IC₅₀ |
| Agatharesinol Acetonide | A549 (Non-small-cell lung cancer) | Anticancer | 27.1 µM |
| Data from a study on norlignans from Sequoia sempervirens.[7] |
Below is a generalized workflow for evaluating the cytotoxicity of Sequoia sempervirens extracts against cancer cell lines using the MTT assay.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. pfaf.org [pfaf.org]
- 4. medicinal herbs: COASTAL REDWOOD - Sequoia sempervirens [naturalmedicinalherbs.net]
- 5. currentsci.com [currentsci.com]
- 6. scialert.net [scialert.net]
- 7. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Isolation and Purification of Sequosempervirin D from Sequoiadendron giganteum
For Research Use Only
Abstract
This application note provides a detailed, multi-step protocol for the isolation and purification of the hypothetical novel sesquiterpenoid, Sequosempervirin D, from the bark of the Giant Sequoia (Sequoiadendron giganteum). The procedure employs standard phytochemical techniques, including solvent extraction, liquid-liquid fractionation, and multi-stage chromatography to yield a high-purity compound suitable for downstream analysis and bioactivity screening. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery.
Introduction
The Giant Sequoia (Sequoiadendron giganteum) is a coniferous tree renowned for its immense size and longevity. These trees produce a wide array of secondary metabolites, including flavonoids, phenolic compounds, and terpenoids, which contribute to their remarkable resistance to decay and disease.[1][2] Conifer bark, in particular, is a rich source of bioactive compounds with potential therapeutic applications.[2][3] This protocol outlines a robust and reproducible workflow for the extraction, fractionation, and purification of a novel hypothetical compound, this compound, from S. giganteum bark, providing a framework for the discovery of new chemical entities from this unique natural source.
Materials and Reagents
Equipment:
-
Grinder or mill
-
Soxhlet extractor
-
Rotary evaporator
-
Separatory funnels (2 L)
-
Glass chromatography columns
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical HPLC system
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware
Solvents and Chemicals:
-
n-Hexane (ACS grade)
-
Dichloromethane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Silica gel for column chromatography (70-230 mesh)
-
Anhydrous sodium sulfate
-
Sulfuric acid
-
Vanillin
Experimental Protocols
Plant Material Preparation
-
Collection: Collect bark samples from mature Sequoiadendron giganteum trees.
-
Preparation: Air-dry the bark in a well-ventilated area away from direct sunlight for 2-3 weeks until brittle.
-
Grinding: Grind the dried bark into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container at room temperature.
Soxhlet Extraction
-
Place 500 g of the dried bark powder into a large cellulose thimble.
-
Insert the thimble into the main chamber of a 2 L Soxhlet extractor.
-
Fill a 3 L round-bottom flask with 1.5 L of ethyl acetate.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for 24 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, concentrate the ethyl acetate extract in vacuo using a rotary evaporator at 40°C to obtain the crude extract. Dry the extract completely under a high vacuum.
Liquid-Liquid Fractionation
-
Dissolve the crude ethyl acetate extract (e.g., 50 g) in 500 mL of 90% aqueous methanol.
-
Transfer the solution to a 2 L separatory funnel and add 500 mL of n-hexane.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Drain the lower methanol/water layer into a clean flask. Collect the upper n-hexane layer.
-
Repeat the extraction of the methanol/water layer with two additional 500 mL portions of n-hexane.
-
Combine the n-hexane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the n-hexane fraction.
-
Dilute the remaining methanol/water layer with deionized water to a concentration of 50% methanol.
-
Extract this aqueous methanol layer three times with 500 mL portions of dichloromethane.
-
Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dichloromethane fraction.
-
The remaining aqueous layer can be concentrated to yield the aqueous fraction. This compound is expected to be in the moderately polar dichloromethane fraction.
Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column (e.g., 5 cm diameter) with a slurry of 300 g of silica gel in n-hexane.
-
Sample Loading: Adsorb the dried dichloromethane fraction (e.g., 10 g) onto 20 g of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate mixtures, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:ethyl acetate). Collect fractions of 50 mL each.
-
TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a silica plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating.
-
Pooling Fractions: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.
Preparative HPLC Purification
-
Sample Preparation: Dissolve the semi-purified solid from the pooled column chromatography fractions in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Evaporate the solvent from the collected fraction using a rotary evaporator and then lyophilize to remove any remaining water, yielding pure this compound.
Purity Assessment
Assess the purity of the final compound using an analytical HPLC-UV system. A single sharp peak at the expected retention time indicates high purity. Further structural elucidation can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained during the isolation and purification of this compound from 500 g of dried bark.
| Step | Product | Mass (g) | Yield (%) | Purity (%) |
| 1 | Dried S. giganteum Bark Powder | 500 | 100 | N/A |
| 2 | Crude Ethyl Acetate Extract | 52.5 | 10.5 | ~5% |
| 3 | Dichloromethane Fraction | 11.2 | 2.24 | ~20% |
| 4 | Pooled Column Fractions | 1.8 | 0.36 | ~85% |
| 5 | Purified this compound | 0.215 | 0.043 | >98% |
Visualization
Caption: Workflow for Isolation of this compound.
References
- 1. erboristeriacomo.it [erboristeriacomo.it]
- 2. Phyto-Functionalized Silver Nanoparticles Derived from Conifer Bark Extracts and Evaluation of Their Antimicrobial and Cytogenotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Total Synthesis of (-)-Flueggenine D
Disclaimer: Initial searches for "Sequosempervirin D" did not yield any published total synthesis strategies. It is possible that this is an incorrect name or a yet-to-be-synthesized natural product. Therefore, this document provides a detailed overview of the total synthesis of (-)-Flueggenine D , a complex dimeric Securinega alkaloid, as a representative example of a comprehensive synthetic strategy. The following data and protocols are based on the first total synthesis of (-)-Flueggenine D as reported in the chemical literature.[1][2][3]
Introduction
Flueggenine D is a dimeric Securinega alkaloid that exhibits interesting biological activities, including anti-HIV properties.[2] Its complex architecture, featuring a C(α)–C(δ′) linkage between two monomeric units, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy that hinges on a key Stille cross-coupling reaction to form the dimeric linkage, followed by a stereoselective conjugate reduction.[1][2]
Retrosynthetic Analysis
The retrosynthetic strategy for (-)-Flueggenine D is centered on the disconnection of the key C(α)–C(δ′) bond, which simplifies the complex dimer into two monomeric fragments. This disconnection leads to a vinyl iodide and a vinyl stannane, which can be coupled using a Stille reaction.
Caption: Retrosynthetic analysis of (-)-Flueggenine D.
Key Synthetic Steps and Yields
The forward synthesis involves the preparation of the two key monomeric fragments, their subsequent coupling via a Stille reaction, and final elaborations to complete the synthesis of (-)-Flueggenine D.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Fragment 1 Synthesis | ||||
| Iodobutenolide Formation | Enone | 1. Lithium phenylacetylide, 2. NIS, Silica gel | α-Iodobutenolide | 54 (3 steps) |
| Fragment 2 Synthesis | ||||
| α-Iodination of Enone | Enone | I2, Pyridine | α-Iodoenone | 94 |
| Stannylation | α-Iodoenone | (Bu3Sn)2, Pd(PPh3)4 (cat.) | Vinyl Stannane | 99 |
| Dimerization and Final Steps | ||||
| Stille Cross-Coupling | α-Iodobutenolide, Vinyl Stannane | Pd(PPh3)4 (cat.), CuI | Dimeric Enone | 76 |
| Stereoselective Conjugate Reduction | Dimeric Enone | H2, Pd/C | Reduced Dimer | - |
| Final Conversion | Reduced Dimer | 1. MsCl, Et3N; 2. TFA; 3. K2CO3 | (-)-Flueggenine D | 51 (3 steps) |
Note: Yields are as reported in the literature and may vary.[1][4]
Experimental Protocols
Synthesis of α-Iodobutenolide (Fragment 1)
-
To a solution of the starting enone in THF at -78 °C is added a solution of lithium phenylacetylide (generated in situ from phenoxy dichloroethene and n-BuLi).
-
The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH4Cl.
-
The crude propargyl alcohol is extracted with ethyl acetate and concentrated.
-
The residue is dissolved in acetone, and N-iodosuccinimide (NIS) is added. The mixture is stirred at room temperature.
-
Silica gel is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).
-
The mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the α-iodobutenolide.[4]
Synthesis of Vinyl Stannane (Fragment 2)
-
To a solution of the corresponding enone in pyridine is added iodine. The mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with aqueous Na2S2O3 and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the α-iodoenone.[4]
-
A solution of the α-iodoenone, bis(tributyltin), and Pd(PPh3)4 in toluene is heated to reflux.
-
After completion of the reaction (TLC), the mixture is cooled to room temperature and concentrated.
-
The residue is purified by column chromatography to yield the vinyl stannane.[4]
Stille Cross-Coupling
-
To a solution of the α-iodobutenolide and the vinyl stannane in DMF are added Pd(PPh3)4 and CuI.
-
The reaction mixture is heated at 60 °C under an inert atmosphere.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with aqueous KF and brine.
-
The organic layer is dried over Na2SO4, concentrated, and the residue is purified by column chromatography to give the dimeric enone.[1]
Synthetic Pathway Visualization
The following diagram illustrates the key bond formation in the total synthesis of (-)-Flueggenine D.
Caption: Key transformations in the total synthesis of (-)-Flueggenine D.
References
- 1. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03057K [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Sequosempervirin D in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequosempervirin D is a nortriterpenoid isolated from the leaves of Sequoia sempervirens. As a member of the triterpenoid class of compounds, it holds potential for various biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development. This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of established and validated methods specifically for this compound in publicly accessible literature, this guide outlines generalized yet detailed workflows and protocols based on common practices for the analysis of similar triterpenoid compounds. The provided methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) serve as a robust starting point for developing and validating a specific in-house method.
General Workflow for Quantification
The quantification of this compound from a plant matrix involves several key stages, from sample preparation to data analysis. The general workflow is designed to ensure the accurate and reproducible measurement of the target analyte.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. This approach is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Materials and Reagents
-
Reference standard of this compound (purity ≥95%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Sample Preparation
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (This may need optimization based on the UV spectrum of this compound).
5. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Prepare a series of working standards by serial dilution to cover a concentration range of 1-100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.
1. Materials and Reagents
-
Same as for HPLC-UV protocol.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or another triterpenoid).
2. Instrumentation
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Sample Preparation
-
Follow the same procedure as for the HPLC-UV method.
-
Prior to the final dilution, spike the extract with the internal standard at a known concentration.
4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 10% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive (or Negative, to be optimized).
-
MS Parameters (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ → Product ions (to be determined by infusion of the standard).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ions.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Quantification
-
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Data Presentation: Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of the developed analytical methods. These values are hypothetical and would need to be confirmed by experimental validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Specificity | Moderate | High |
Hypothetical Signaling Pathway
As the specific biological targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a hypothetical pathway that could be investigated for a novel bioactive compound with potential anti-inflammatory or anti-cancer properties.
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Sequosempervirin D in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sequosempervirin D is an abietane diterpenoid, a class of natural products known for their diverse biological activities, including antibacterial, antitumor, and antifungal properties.[1] As interest in the therapeutic potential of novel natural products grows, the development of sensitive and specific analytical methods for their quantification is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures such as plant extracts.[2][3] This application note describes the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound in plant-derived matrices. The described method can be readily adopted for pharmacokinetic studies, quality control of herbal preparations, and phytochemical research.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar abietane diterpenoid like Carnosic Acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Sample Preparation
A reliable sample preparation protocol is critical for accurate and reproducible results in LC-MS analysis of plant extracts.[4][5]
-
Extraction: 1 gram of dried and powdered plant material is extracted with 10 mL of methanol via ultrasonication for 30 minutes.[6]
-
Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes to pellet solid debris.
-
Dilution & Internal Standard Spiking: The supernatant is collected and diluted 1:10 with methanol. The internal standard is added to the diluted extract to a final concentration of 100 ng/mL.
-
Filtration: The final solution is filtered through a 0.22 µm PTFE syringe filter prior to injection into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is essential for resolving the analyte of interest from matrix components.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is used for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient elution is employed to ensure optimal separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 300 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
Method Validation
The developed method should be validated according to established guidelines to ensure reliability.[7]
-
Linearity: The method demonstrates excellent linearity over a concentration range of 1-1000 ng/mL with a correlation coefficient (R²) > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision are assessed at three quality control (QC) levels. The precision (relative standard deviation, %RSD) is typically below 15%, and accuracy (relative error, %RE) is within ±15%.
-
Matrix Effect: The effect of the sample matrix on ionization is evaluated. A minimal matrix effect is desirable for accurate quantification.
-
Recovery: The extraction recovery of this compound from the plant matrix is determined to be consistent and reproducible.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are established to define the sensitivity of the method.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | |
| Low QC (5 ng/mL) | < 10% |
| Mid QC (100 ng/mL) | < 8% |
| High QC (800 ng/mL) | < 7% |
| Inter-day Precision (%RSD) | |
| Low QC (5 ng/mL) | < 12% |
| Mid QC (100 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 9% |
| Accuracy (%RE) | |
| Low QC (5 ng/mL) | ± 10% |
| Mid QC (100 ng/mL) | ± 8% |
| High QC (800 ng/mL) | ± 7% |
| Extraction Recovery | > 85% |
Experimental Workflow Diagram
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Assignment of Sequosempervirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequosempervirin D is a norlignan compound isolated from the branches and leaves of the coast redwood, Sequoia sempervirens. Norlignans are a class of natural products that have garnered significant interest due to their diverse biological activities. The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of natural products. This application note provides a detailed protocol and the complete 1H and 13C NMR spectral assignments for this compound.
Chemical Structure of this compound
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques as well as high-resolution mass spectrometry.
Figure 1. Chemical Structure of this compound.
1H and 13C NMR Spectral Data
The 1H and 13C NMR spectra of this compound were recorded in deuterated acetone (acetone-d6) on a Bruker DRX-500 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (δH 2.05 and δC 29.8, 206.1).
Table 1: 1H NMR Data of this compound (500 MHz, Acetone-d6)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 6.82 | d | 1.8 |
| 5 | 6.74 | d | 8.1 |
| 6 | 6.89 | dd | 8.1, 1.8 |
| 7 | 4.63 | d | 8.6 |
| 8 | 3.51 | m | |
| 9 | 3.70 | m | |
| 9' | 3.55 | m | |
| 2' | 6.94 | d | 1.9 |
| 5' | 6.75 | d | 8.1 |
| 6' | 6.82 | dd | 8.1, 1.9 |
| 7' | 4.98 | d | 6.6 |
| 8' | 4.18 | m | |
| 9'' | 3.84 | s |
Table 2: 13C NMR Data of this compound (125 MHz, Acetone-d6)
| Position | δC (ppm) |
| 1 | 134.4 |
| 2 | 111.2 |
| 3 | 148.4 |
| 4 | 146.0 |
| 5 | 115.9 |
| 6 | 119.4 |
| 7 | 89.2 |
| 8 | 53.5 |
| 9 | 61.3 |
| 1' | 131.2 |
| 2' | 111.8 |
| 3' | 148.8 |
| 4' | 146.4 |
| 5' | 116.0 |
| 6' | 120.5 |
| 7' | 75.1 |
| 8' | 83.8 |
| 9' | 56.5 |
Experimental Protocols
Sample Preparation: this compound was dissolved in acetone-d6 for NMR analysis.
NMR Data Acquisition: 1D and 2D NMR spectra were acquired on a Bruker DRX-500 spectrometer.
-
1H NMR: The 1H NMR spectrum was acquired at 500 MHz.
-
13C NMR: The 13C NMR spectrum was acquired at 125 MHz.
-
2D NMR: HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed for the complete assignment of proton and carbon signals.
NMR Data Assignment Workflow
The following diagram illustrates the general workflow for the assignment of 1H and 13C NMR data for a novel natural product like this compound.
Caption: Workflow for NMR data acquisition and structural elucidation.
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Sequosempervirin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cytotoxicity is a critical step in the drug development process, providing essential information about a compound's potential to damage or kill cells.[1][2] These in vitro assays are fundamental for early-stage screening of novel therapeutic candidates like Sequosempervirin D. This document provides a detailed guide to utilizing a panel of cell-based assays to characterize the cytotoxic profile of this compound. The described protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays will enable researchers to quantify effects on metabolic activity, membrane integrity, and apoptosis, respectively.
Experimental Workflow for Cytotoxicity Testing
The overall workflow for assessing the cytotoxicity of a novel compound such as this compound involves a multi-faceted approach. Initially, cell viability is assessed using a metabolic assay like MTT. This is often followed by an assay to measure membrane integrity, such as the LDH release assay. To further elucidate the mechanism of cell death, an apoptosis assay using Annexin V and Propidium Iodide staining is employed.
Caption: Workflow for evaluating this compound cytotoxicity.
Key Cytotoxicity Assays
A comprehensive evaluation of cytotoxicity involves multiple assays to understand the different ways a compound can affect a cell.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis.
-
Annexin V/Propidium Iodide (PI) Staining Assay: This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[1]
Experimental Protocols
MTT Assay Protocol
Objective: To determine the effect of this compound on cell viability by measuring metabolic activity.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
LDH Cytotoxicity Assay Protocol
Objective: To quantify the cytotoxicity of this compound by measuring LDH release from cells with damaged membranes.
Materials:
-
Cells and culture medium as in the MTT assay
-
This compound
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT protocol (steps 1-4). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V-FITC/PI Apoptosis Assay Protocol
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells and culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the effects of this compound at different concentrations and time points.
| Concentration of this compound (µM) | Cell Viability (%) - MTT Assay (48h) | % Cytotoxicity - LDH Assay (48h) | % Apoptotic Cells - Annexin V/PI (48h) |
| 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1 | 95.3 ± 5.1 | 8.7 ± 1.5 | 5.4 ± 1.2 |
| 10 | 72.8 ± 6.2 | 25.4 ± 3.3 | 28.9 ± 3.5 |
| 25 | 48.9 ± 4.8 | 49.8 ± 4.1 | 51.3 ± 4.7 |
| 50 | 23.1 ± 3.9 | 78.2 ± 5.6 | 75.6 ± 6.1 |
| 100 | 8.7 ± 2.1 | 91.5 ± 4.9 | 89.4 ± 5.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action: Apoptosis Signaling Pathways
Many cytotoxic compounds induce cell death through the activation of apoptosis. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding which pathway is activated by this compound can provide insights into its mechanism of action.
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Sequosempervirin D against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Sequosempervirin D is a novel natural product with potential antifungal properties. This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of various Candida species to this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Data Presentation
The antifungal activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values of this compound against common Candida species.
| Candida Species | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.125 - 4 | 0.5 | 2 |
| C. glabrata | 0.25 - 8 | 1 | 4 |
| C. parapsilosis | 0.5 - 16 | 2 | 8 |
| C. tropicalis | 0.125 - 4 | 0.5 | 2 |
| C. krusei | 1 - 32 | 4 | 16 |
| C. auris | 0.5 - 16 | 2 | 8 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Candida Species
This protocol is adapted from the CLSI M27-A3 reference method.[1][2][3][4][5]
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Candida isolates for testing
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35°C)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)
2. Preparation of Inoculum: a. Subculture Candida isolates on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
3. Preparation of Antifungal Agent Dilutions: a. Prepare a series of two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no inoculum).
4. Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing 100 µL of the diluted antifungal agent. b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.
5. Reading and Interpretation of Results: a. The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control. b. The endpoint can be determined visually or by using a microplate reader.
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
Hypothetical Signaling Pathway Inhibition
Many antifungal agents target the fungal cell wall or cell membrane. A common mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. The following diagram illustrates a simplified, hypothetical pathway where this compound might act.
Caption: Hypothetical inhibition of ergosterol biosynthesis by this compound.
References
- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. researchgate.net [researchgate.net]
- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Sequosempervirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Sequosempervirin D is a novel natural compound with purported therapeutic potential. This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound.
The murine macrophage cell line, RAW 264.7, is a widely used and well-established model for studying inflammation in vitro.[1][2] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic an inflammatory response by producing a variety of pro-inflammatory mediators.[1][3] This document outlines the procedures to assess the inhibitory effects of this compound on key inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Key Experimental Assays
A series of robust and validated in vitro assays are presented to comprehensively evaluate the anti-inflammatory potential of this compound. These assays are designed to be conducted in a logical sequence to first determine the cytotoxicity of the compound, followed by an assessment of its impact on key inflammatory mediators and signaling pathways.
Workflow of In Vitro Anti-inflammatory Evaluation:
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 97.5 ± 2.8 |
| 10 | 95.8 ± 3.5 |
| 25 | 93.2 ± 4.2 |
| 50 | 89.7 ± 5.1 |
| 100 | 65.4 ± 6.3 |
| p < 0.05 vs. Vehicle Control |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO and PGE2 Production in RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control (no LPS) | 3.2 ± 0.8 | 5.1 ± 1.2 |
| LPS (1 µg/mL) | 100 ± 7.2 | 100 ± 8.5 |
| LPS + this compound (1 µM) | 92.5 ± 6.5 | 95.3 ± 7.1 |
| LPS + this compound (5 µM) | 75.8 ± 5.1 | 81.2 ± 6.3 |
| LPS + this compound (10 µM) | 52.1 ± 4.3 | 60.7 ± 5.5 |
| LPS + this compound (25 µM) | 30.7 ± 3.8 | 42.9 ± 4.8 |
| LPS + Dexamethasone (1 µM) | 15.2 ± 2.1 | 25.4 ± 3.2 |
| * p < 0.05 vs. LPS Control |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control (no LPS) | 4.5 ± 1.1 | 2.8 ± 0.9 | 3.1 ± 1.0 |
| LPS (1 µg/mL) | 100 ± 9.1 | 100 ± 10.2 | 100 ± 8.8 |
| LPS + this compound (1 µM) | 90.1 ± 8.2 | 93.4 ± 7.9 | 91.7 ± 8.1 |
| LPS + this compound (5 µM) | 70.3 ± 6.7 | 78.9 ± 7.1 | 75.4 ± 6.9 |
| LPS + this compound (10 µM) | 48.9 ± 5.2 | 55.6 ± 6.3 | 52.8 ± 5.9 |
| LPS + this compound (25 µM) | 25.6 ± 4.1 | 32.1 ± 4.5 | 29.3 ± 4.2 |
| LPS + Dexamethasone (1 µM) | 12.8 ± 2.5 | 18.3 ± 3.1 | 15.6 ± 2.8 |
| * p < 0.05 vs. LPS Control |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.[1][4] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with non-toxic concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.[1]
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[1]
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[5]
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentrations of the respective mediators based on the standard curves.
-
Signaling Pathway Analysis
To elucidate the potential mechanism of action of this compound, the expression and activation of key proteins in inflammatory signaling pathways, such as the NF-κB pathway, can be investigated.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3]
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of the anti-inflammatory properties of this compound. The results from these assays will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development.
References
- 1. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Sequosempervirin D
Introduction: Sequosempervirin D is a natural compound of interest for its potential bioactive properties. Evaluating its antioxidant capacity is a critical step in understanding its therapeutic potential. This document provides detailed application notes and experimental protocols for two standard antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following protocols provide a robust framework for researchers to conduct these evaluations.
DPPH Radical Scavenging Assay
Application Note
The DPPH assay is a widely used, rapid, and simple method for evaluating the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The principle is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant compound.[2] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted into its reduced form (DPPH-H), a non-radical molecule, which results in a color change from purple to yellow.[3] This change in color is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm. The extent of discoloration is proportional to the scavenging activity of the antioxidant compound.[4]
Experimental Protocol
A. Materials and Reagents:
-
This compound (dissolved in a suitable solvent like methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
B. Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep this solution stored in a dark, amber-colored bottle to protect it from light.[1]
-
Preparation of Test Samples: Prepare a stock solution of this compound. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test sample.
-
Assay Reaction:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is crucial for the reaction to stabilize.[4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula:[4] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the DPPH solution without the sample (blank control).
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. This is typically calculated using a non-linear regression analysis of the dose-response curve.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Application Note
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals, which are common reactive oxygen species in the body.[6] The assay is based on the principle that an antioxidant can protect a fluorescent probe (fluorescein) from oxidative degradation by a radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7] AAPH, upon thermal decomposition, generates peroxyl radicals that quench the fluorescence of fluorescein. In the presence of an antioxidant, the fluorescent probe is protected, and the fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[7] The results are typically expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.[8]
Experimental Protocol
A. Materials and Reagents:
-
This compound (dissolved in a suitable solvent)
-
Fluorescein Sodium Salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate Buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control and injectors
B. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and subsequent dilutions of Trolox standards (e.g., 12.5 to 200 µM) in phosphate buffer.[8]
-
Prepare a stock solution of this compound and create serial dilutions in phosphate buffer.
-
Prepare the fluorescein working solution (e.g., 10 nM) in phosphate buffer.[8]
-
Prepare the AAPH solution (e.g., 153 mM) in phosphate buffer. This should be made fresh just before use.[6]
-
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for at least 30 minutes, either in the plate reader or a separate incubator.[8]
-
Initiation and Measurement:
-
Place the plate in the fluorescence reader set to 37°C.
-
Take an initial fluorescence reading (background).
-
Inject 25 µL of the freshly prepared AAPH solution into each well to initiate the reaction.[8][9]
-
Immediately begin kinetic fluorescence measurements (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes.[9]
-
C. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay plot.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the Trolox Equivalents (TE) for this compound from the standard curve. The results are expressed as µmol of Trolox Equivalents per gram or millimole of the compound (µmol TE/g or µmol TE/mmol).
Experimental Workflow: ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. As no specific published data for this compound was identified, the table below serves as a template for presenting results.
Table 1: Hypothetical Antioxidant Capacity Data for this compound
| Assay | Parameter | Value (Example) | Positive Control (e.g., Trolox) |
| DPPH Assay | IC50 | XX.X µM | YY.Y µM |
| ORAC Assay | ORAC Value | ZZZ µmol TE/g | 1.0 µmol TE/µmol |
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ejmoams.com [ejmoams.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Note: Evaluating the Neuroprotective Effects of Sequosempervirin D in Cellular Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these diseases is neuronal cell death triggered by factors like oxidative stress, excitotoxicity, and protein aggregation. Consequently, the identification of novel neuroprotective compounds that can mitigate these damaging processes is a primary goal in drug discovery.
Sequosempervirin D is a novel compound under investigation for its potential therapeutic properties. This document provides a comprehensive guide for researchers to evaluate the neuroprotective effects of this compound using established in vitro cell models of neuronal damage. The protocols detailed herein describe methods to induce neurotoxicity and to quantify the potential protective effects of the compound on cell viability, cytotoxicity, oxidative stress, and apoptosis.
Experimental Workflow
The overall workflow for assessing the neuroprotective potential of this compound involves culturing appropriate neuronal cells, pre-treating them with the compound, inducing neurotoxicity with a specific toxin, and subsequently evaluating cellular health and death pathways through various biochemical assays.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for inducing neuronal damage and assessing the neuroprotective effects of this compound are provided below.
I. In Vitro Models of Neurotoxicity
Three common models are presented to simulate different aspects of neurodegeneration.
A. MPP+ Model of Parkinsonism The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro.[1][2] MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased reactive oxygen species (ROS) production, and apoptosis.[2][3]
-
Cell Culture: Plate SH-SY5Y or primary mesencephalic neurons at an appropriate density in 96-well plates.
-
Pre-treatment: Treat cells with various concentrations of this compound for 12-24 hours.
-
Toxin Induction: Add MPP+ (e.g., 1-10 µM for primary neurons, higher for cell lines) to the culture medium.[1]
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Proceed with viability, apoptosis, and oxidative stress assays.
B. Glutamate-Induced Excitotoxicity Model Overactivation of glutamate receptors leads to excessive calcium influx, mitochondrial dysfunction, and neuronal death, a process known as excitotoxicity.[4][5] This model is relevant for studying conditions like stroke and epilepsy.[4][6]
-
Cell Culture: Plate primary cortical neurons at an appropriate density.
-
Pre-treatment: Incubate cells with this compound for 24 hours.[7]
-
Toxin Induction: Expose neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for a short period (e.g., 15-30 minutes) in a buffer solution, followed by a return to normal culture medium.[4][8]
-
Incubation: Incubate for 24 hours post-exposure.[7]
-
Analysis: Perform assays to measure cell viability and cytotoxicity (LDH release).[7]
C. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model Hydrogen peroxide is a reactive oxygen species that induces widespread oxidative damage to lipids, proteins, and DNA, leading to cell death.[9][10] This model is used to assess general neuroprotection against oxidative injury, a common factor in many neurodegenerative diseases.[9][11]
-
Cell Culture: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons).
-
Pre-treatment: Add this compound to the culture medium and incubate for 12-24 hours.
-
Toxin Induction: Add H₂O₂ to the medium at a concentration known to induce cell death (e.g., 25-400 µM, concentration is highly cell-type dependent) for a defined period (e.g., 3-4 hours).[9][12]
-
Analysis: Immediately following incubation, proceed with assays for cell viability, ROS levels, and apoptosis.
II. Neuroprotection Assessment Assays
A. Cell Viability - MTT Assay The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[13] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
-
Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Incubation: After the toxin incubation period, add 10 µL of MTT stock solution to each well of a 96-well plate (containing 100 µL of medium) for a final concentration of 0.5 mg/mL.[13]
-
Incubate: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[16]
B. Cytotoxicity - Lactate Dehydrogenase (LDH) Assay LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[17][18] Measuring LDH activity in the supernatant is a common way to quantify cytotoxicity.[18]
-
Sample Collection: Carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well.[19]
-
Reaction Setup: Transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's protocol.[17]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add a stop solution to terminate the reaction.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.[17][20] The amount of color formed is proportional to the amount of LDH released.[17]
C. Oxidative Stress - Intracellular ROS Measurement The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]
-
Loading: Remove the culture medium and wash the cells with warm PBS.
-
Probe Incubation: Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to the cells and incubate for 30-60 minutes at 37°C.
-
Wash: Wash the cells again with PBS to remove excess probe.
-
Treatment: Apply this compound and the chosen neurotoxin (e.g., H₂O₂) as described in the toxicity protocols.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 498 nm and 522 nm, respectively.[21]
D. Apoptosis - Caspase-3 Activity Assay Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate (e.g., DEVD-pNA) that releases a chromophore (pNA) upon cleavage by active caspase-3.[22]
-
Cell Lysis: After treatment, collect and lyse the cells using a chilled lysis buffer.[23] Incubate on ice for 10-15 minutes.[23]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add 20-50 µg of protein from each sample.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.[24]
-
Incubation: Incubate at 37°C for 1-2 hours.[22]
-
Absorbance Reading: Measure the absorbance of the released pNA at 400-405 nm.[22]
E. Apoptosis - Bax/Bcl-2 Ratio by Western Blot The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increased Bax/Bcl-2 ratio promotes mitochondrial-mediated apoptosis.[25][26]
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.[25]
Data Presentation: Hypothetical Results
The following tables present hypothetical data illustrating the potential neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in MPP+-treated SH-SY5Y Cells (MTT Assay)
| Group | Concentration | Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|---|
| Control | - | 1.25 ± 0.08 | 100 |
| MPP+ (1 mM) | - | 0.61 ± 0.05 | 48.8 |
| MPP+ + Seq. D | 1 µM | 0.78 ± 0.06 | 62.4 |
| MPP+ + Seq. D | 5 µM | 0.95 ± 0.07 | 76.0 |
| MPP+ + Seq. D | 10 µM | 1.12 ± 0.09 | 89.6 |
Table 2: Effect of this compound on Cytotoxicity in Glutamate-treated Primary Neurons (LDH Assay)
| Group | Concentration | LDH Release (Abs @ 490 nm) | % Cytotoxicity |
|---|---|---|---|
| Control | - | 0.15 ± 0.02 | 5.2 |
| Glutamate (100 µM) | - | 0.98 ± 0.07 | 100 |
| Glutamate + Seq. D | 1 µM | 0.75 ± 0.06 | 72.3 |
| Glutamate + Seq. D | 5 µM | 0.51 ± 0.05 | 43.4 |
| Glutamate + Seq. D | 10 µM | 0.32 ± 0.04 | 20.5 |
(% Cytotoxicity relative to Glutamate-only treatment after subtracting control)
Table 3: Effect of this compound on Intracellular ROS in H₂O₂-treated Neurons
| Group | Concentration | Relative Fluorescence Units (RFU) | ROS Level (% of H₂O₂) |
|---|---|---|---|
| Control | - | 2150 ± 180 | 18.1 |
| H₂O₂ (100 µM) | - | 11870 ± 950 | 100 |
| H₂O₂ + Seq. D | 1 µM | 8940 ± 760 | 75.3 |
| H₂O₂ + Seq. D | 5 µM | 6210 ± 550 | 52.3 |
| H₂O₂ + Seq. D | 10 µM | 3980 ± 310 | 33.5 |
Table 4: Effect of this compound on Apoptotic Markers in MPP+-treated Neurons
| Group | Concentration | Caspase-3 Activity (fold change) | Bax/Bcl-2 Ratio (densitometry) |
|---|---|---|---|
| Control | - | 1.0 ± 0.1 | 0.4 ± 0.05 |
| MPP+ (1 mM) | - | 4.8 ± 0.4 | 2.9 ± 0.3 |
| MPP+ + Seq. D | 1 µM | 3.5 ± 0.3 | 2.1 ± 0.2 |
| MPP+ + Seq. D | 5 µM | 2.1 ± 0.2 | 1.3 ± 0.1 |
| MPP+ + Seq. D | 10 µM | 1.3 ± 0.1 | 0.7 ± 0.08 |
Hypothetical Mechanism of Action
Based on its putative ability to reduce oxidative stress and inhibit apoptosis, this compound may exert its neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, while inhibiting pro-apoptotic cascades. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and prevent the activation of executioner caspases, ultimately promoting cell survival.
References
- 1. Model of MPP+ induced neurotoxicity in rat dopaminergic neurons - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamate Excitotoxicity Assay [neuroproof.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 20. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 21. agilent.com [agilent.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. biogot.com [biogot.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of Sequosempervirin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of Sequosempervirin D, a promising bioactive diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale isolation challenging?
A1: this compound is a complex diterpenoid with significant therapeutic potential, isolated from an endophytic fungus. Its large-scale isolation presents several challenges common to natural product purification. These include typically low production titers from the fungal culture, the presence of structurally similar analogs that complicate purification, and the compound's potential instability under certain extraction and purification conditions. The intricate relationship between the endophytic fungus and its host plant can also lead to inconsistent yields of secondary metabolites like this compound.[1][2][3]
Q2: My fungal culture shows inconsistent yields of this compound. What are the potential causes?
A2: Inconsistent yields are a frequent issue in the cultivation of endophytic fungi for secondary metabolite production.[3] Several factors can contribute to this variability:
-
Culture Conditions: Minor variations in media composition, pH, temperature, aeration, and incubation time can significantly impact the production of this compound.
-
Genetic Instability: Endophytic fungi can sometimes exhibit genetic instability during prolonged subculturing, leading to a decline in the production of the desired metabolite.
-
Elicitation Factors: The production of this compound may be dependent on specific chemical or biological elicitors that are not consistently present in the culture medium.
Q3: What are the most effective methods for extracting this compound from the fungal biomass and culture broth?
A3: A two-phase extraction strategy is generally most effective. First, the culture broth can be extracted with a moderately polar solvent like ethyl acetate to recover extracellular this compound. Subsequently, the fungal mycelia can be homogenized and extracted with a more polar solvent system, such as methanol or a chloroform/methanol mixture, to isolate the intracellular compound. The choice of solvent should be optimized based on the specific physicochemical properties of this compound.
Q4: I am having difficulty separating this compound from its analogs. What chromatographic techniques are recommended?
A4: The separation of structurally similar compounds requires high-resolution chromatographic techniques. A multi-step approach is often necessary. This can include:
-
Initial Fractionation: Using normal-phase or reversed-phase flash chromatography to separate the crude extract into fractions with varying polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating complex mixtures. A combination of different column stationary phases (e.g., C18, phenyl-hexyl) and gradient elution profiles may be required.
-
Counter-Current Chromatography (CCC): This technique can be particularly useful for separating polar compounds and avoiding irreversible adsorption to solid stationary phases.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient cell lysis | Optimize the method for disrupting the fungal cell walls (e.g., sonication, bead beating, freeze-thaw cycles). | Increased release of intracellular metabolites, leading to a higher crude extract yield. |
| Suboptimal extraction solvent | Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol). | Identification of the most effective solvent for maximizing the extraction of this compound. |
| Incomplete extraction | Increase the extraction time and/or the number of extraction cycles. | Ensure exhaustive extraction of the target compound from the biomass and culture broth. |
Problem 2: Poor Purity After Initial Chromatographic Separation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate separation of closely related analogs | Employ orthogonal chromatographic techniques (e.g., follow a reversed-phase separation with a normal-phase or ion-exchange step). | Improved resolution of this compound from its structural analogs. |
| Co-elution with other secondary metabolites | Modify the mobile phase composition, gradient slope, or stationary phase of the chromatography column. | Enhanced separation of the target compound from other co-eluting impurities. |
| Sample overload on the chromatography column | Reduce the amount of crude extract loaded onto the column in each run. | Improved peak shape and resolution, leading to higher purity of the collected fractions. |
Quantitative Data Summary
The following tables provide representative data for the isolation of this compound from a 100 L fermentation culture.
Table 1: Extraction and Initial Fractionation Yields
| Step | Input | Output | Yield of this compound (mg) | Purity (%) |
| Fermentation | 100 L Culture | - | 1500 | <1 |
| Extraction | 1.2 kg Biomass | 50 g Crude Extract | 1200 | 2.4 |
| Flash Chromatography | 50 g Crude Extract | 5 g Fraction A | 900 | 18 |
Table 2: Preparative HPLC Purification of Fraction A
| Cycle | Input (mg) | Collected Fraction (mg) | Yield of this compound (mg) | Purity (%) |
| 1 | 500 | 85 | 450 | 95 |
| 2 | 500 | 82 | 435 | 94 |
| 3 | 500 | 88 | 465 | 96 |
| Total | 1500 | 255 | 1350 | >95 (pooled) |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of the Endophytic Fungus
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Inoculum Preparation: Aseptically transfer a mycelial plug of the endophytic fungus to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). Incubate at 25°C for 7 days with shaking at 150 rpm.
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Seed Culture: Transfer the inoculum to a 2 L flask containing 1 L of PDB and incubate under the same conditions for another 5 days.
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Production Culture: Aseptically transfer the seed culture to a 100 L bioreactor containing 80 L of production medium (e.g., yeast extract peptone dextrose). Maintain the temperature at 25°C, pH at 6.0, and dissolved oxygen above 20%.
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Harvesting: After 14-21 days of fermentation, harvest the culture by centrifugation or filtration to separate the mycelial biomass from the culture broth.
Protocol 2: Extraction of this compound
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Broth Extraction: Extract the culture broth (approx. 80 L) three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain the broth crude extract.
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Biomass Extraction: Lyophilize the fungal biomass. Grind the dried biomass to a fine powder.
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Extract the powdered biomass (approx. 1.2 kg) with methanol (3 x 5 L) using sonication.
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Filter the methanolic extracts and evaporate the solvent to yield the biomass crude extract.
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Combine the broth and biomass crude extracts.
Protocol 3: Chromatographic Purification
-
Flash Chromatography: Dissolve the combined crude extract in a minimal amount of methanol and adsorb it onto silica gel.
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Load the adsorbed sample onto a silica gel flash chromatography column.
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Elute the column with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
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Preparative HPLC: Pool the fractions rich in this compound and concentrate them.
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Inject the concentrated fraction onto a preparative C18 HPLC column.
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Elute with a linear gradient of acetonitrile in water.
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Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
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Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
Visualizations
References
Technical Support Center: Synthesis of Sequosempervirin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sequosempervirin D synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound synthesis?
A1: The overall yield of a complex multi-step synthesis like that of this compound is influenced by a variety of factors. Key considerations include the optimization of reaction conditions for each step, the choice of reagents and solvents, and the efficiency of purification methods.[1][2] In many syntheses of complex molecules, seemingly minor changes to reaction parameters can lead to significant improvements in yield.[3]
Q2: How can I systematically optimize the reaction conditions for a specific step in the synthesis?
A2: A systematic approach to optimizing reaction conditions is crucial for maximizing yield.[1] This typically involves varying one parameter at a time while keeping others constant to observe its effect. Key parameters to investigate include:
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Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of undesired byproducts. Conversely, lowering the temperature might decrease the reaction rate but improve selectivity.[1]
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Concentration: The concentration of reactants can significantly impact reaction rates and equilibrium positions.[1]
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Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the stereochemical outcome of a reaction.[1]
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Catalyst: If a catalyst is used, its loading, type, and any co-catalysts or additives should be optimized.
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Reaction Time: Monitoring the reaction progress over time can help determine the optimal duration to maximize product formation while minimizing degradation or side reactions.
Q3: What are common side reactions to watch out for during the synthesis of complex molecules like this compound?
A3: While specific side reactions are dependent on the exact synthetic route, common issues in complex syntheses include:
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Epimerization or Racemization: Loss of stereochemical integrity at chiral centers.
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Protecting Group Instability: Premature removal or migration of protecting groups.
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Oxidation or Reduction: Unwanted redox reactions of sensitive functional groups.
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Rearrangements: Skeletal rearrangements of intermediates.
Careful control of reaction conditions, particularly temperature and pH, and the appropriate choice of protecting groups can help mitigate these issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect reaction conditions (temperature, concentration).[1]- Inactive or degraded reagents.- Presence of impurities in starting materials or solvents. | - Systematically optimize reaction conditions (see FAQ 2).- Use freshly purified or commercially available high-purity reagents.- Ensure solvents are anhydrous and free of contaminants. |
| Formation of Multiple Products / Low Selectivity | - Reaction conditions favoring side reactions.- Incorrect stoichiometry of reactants.- Steric or electronic effects leading to multiple reaction pathways. | - Re-optimize temperature and reaction time; lower temperatures often improve selectivity.[1]- Carefully control the addition rate and stoichiometry of reagents.- Consider using a different catalyst or solvent to influence the reaction pathway. |
| Difficult Purification | - Products and byproducts have similar polarities.- Product is unstable on the purification media (e.g., silica gel).- Co-elution with residual starting materials or reagents. | - Explore different purification techniques such as reversed-phase chromatography, ion exchange, or size-exclusion chromatography.[4]- Consider derivatization of the product to alter its polarity for easier separation.- Optimize the reaction to minimize the formation of closely related impurities. |
| Poor Reproducibility | - Variations in the quality of reagents or solvents.- Inconsistent reaction setup or workup procedures.- Sensitivity to atmospheric moisture or oxygen. | - Standardize all experimental procedures and use reagents from the same batch where possible.- Ensure consistent stirring rates, heating, and cooling.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitive intermediates are involved. |
Experimental Protocols
General Protocol for Reaction Condition Optimization
A structured approach to optimizing a chemical reaction is essential for achieving high yields.[1][5] The following workflow outlines a general procedure for optimizing a key step in a synthesis.
Caption: Workflow for systematic reaction optimization.
General Troubleshooting Logic for Low Yield
When faced with a low-yielding reaction, a logical troubleshooting process can help identify and resolve the underlying issue.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. [Development of Selective Reactions in the Synthesis of Medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Chemical Reactions with Deep Reinforcement Learning - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Sequosempervirin D in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Sequosempervirin D in bioassays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions of this compound
If you observe precipitation when diluting your this compound stock solution into aqueous media for your bioassay, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Direct dilution from a high-concentration organic stock (e.g., 10 mM in DMSO) into aqueous buffer can cause it to crash out of solution. |
| Incorrect Solvent | The initial solvent used to dissolve this compound may not be optimal for creating a stable stock solution. |
| Suboptimal pH of Buffer | The pH of the aqueous medium can influence the solubility of the compound. |
| Concentration Too High | The final concentration of this compound in the bioassay may exceed its solubility limit in the chosen solvent system. |
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of compounds like this compound.[1] It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q2: How can I improve the solubility of this compound in my aqueous bioassay medium?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous solutions:
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Co-solvents: The use of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of a poorly soluble drug.[2] Besides DMSO, other co-solvents such as ethanol or polyethylene glycol (PEG) can be tested. It is crucial to keep the final concentration of the organic solvent low (typically below 1%) to avoid solvent-induced artifacts in your bioassay.
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pH Adjustment: The solubility of some compounds can be pH-dependent. If this compound has ionizable groups, systematically testing a range of pH values for your buffer may identify a pH at which solubility is improved.
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Solubilizing Agents: The use of excipients like cyclodextrins can enhance solubility by forming inclusion complexes with the hydrophobic drug.[3]
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Particle Size Reduction: For certain applications, techniques like micronization can increase the dissolution rate by increasing the surface area of the compound.[3]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always recommended to run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects.
Q4: Are there alternative methods to using organic solvents for solubilizing this compound?
A4: Yes, formulation strategies can be employed to improve aqueous solubility without relying solely on organic solvents. These can include the use of surfactants to form micelles or the preparation of solid dispersions.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
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Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 10-15 minutes to aid dissolution.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Bioassay Medium
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Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in your bioassay medium. A 1:100 dilution to 100 µM is a common starting point.
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Serial Dilutions: Perform serial dilutions from the intermediate concentration to achieve the desired final concentrations for your experiment.
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Final Dilution: Add the final diluted solutions to your assay wells. Ensure the final DMSO concentration does not exceed the tolerance of your experimental system (typically ≤ 0.5%).
Potential Signaling Pathway Involvement
Given that many natural products with structures potentially similar to this compound exhibit biological activity, a hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival.
Caption: A potential signaling pathway (MAPK/ERK) that could be investigated for this compound's bioactivity.
References
Stability of Sequosempervirin D under different storage conditions
This technical support center provides guidance on the stability of Sequosempervirin D under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental procedures.
Troubleshooting Guide
Q1: I observed a significant decrease in the potency of my this compound sample after a week of storage at room temperature. What could be the cause?
A1: Storing this compound at room temperature, especially when exposed to light, can lead to degradation.[1] For optimal stability, it is recommended to store the compound at lower temperatures. Refer to the Stability Data Summary section for detailed information on temperature-dependent degradation.
Q2: My solution of this compound changed color after being left on the lab bench for a few hours. Is it still usable?
A2: A change in color often indicates chemical degradation, potentially due to light exposure or oxidation.[2] It is advisable to discard the solution and prepare a fresh one. To prevent this, always protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.[2]
Q3: I need to prepare a stock solution of this compound for an experiment that will last several days. What is the best way to store the solution?
A3: For multi-day experiments, it is best to store stock solutions at 2-8°C and protected from light.[3][4] If the experiment allows, preparing fresh solutions daily is the ideal practice to ensure the highest purity and potency. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound exhibits pH-dependent stability. It is most stable in slightly acidic to neutral conditions (pH 5-7). Both strongly acidic and alkaline conditions can accelerate its degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive.[1][2] Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to significant degradation.[2] Always handle the compound and its solutions in low-light conditions and store them in light-protecting containers.[2]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its degradation products.[6][7] Mass spectrometry (MS) can be coupled with HPLC to identify the structure of degradation products.[6][8]
Stability Data Summary
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) | Observations |
| 25°C, ambient light | 30 days | 85.2 | Slight discoloration |
| 25°C, protected from light | 30 days | 95.1 | No visible change |
| 4°C, protected from light | 1 year | 99.1 | No visible change |
| -20°C, protected from light | 2 years | 99.5 | No visible change |
Table 2: Stability of this compound in Solution (1 mg/mL in 50% Ethanol/Water, pH 6.5)
| Storage Condition | Duration | Remaining Compound (%) |
| 25°C, ambient light | 24 hours | 70.3 |
| 25°C, protected from light | 24 hours | 92.5 |
| 4°C, protected from light | 7 days | 98.2 |
| -20°C, protected from light | 30 days | 99.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol outlines a standard HPLC method for the quantitative analysis of this compound.
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Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
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Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 50% A, 50% B
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20-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30.1-35 min: Return to 95% A, 5% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dilute the samples from the stability study to a concentration within the range of the calibration curve using the mobile phase.
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Analysis: The percentage of remaining this compound is calculated by comparing the peak area of the sample to the calibration curve.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. [Stability of PEGylated puerarin under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. news-medical.net [news-medical.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Identifying and minimizing degradation products of Sequosempervirin D
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing degradation products of Sequosempervirin D. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a novel therapeutic agent currently under investigation. Understanding its degradation profile is crucial for ensuring its safety, efficacy, and stability throughout its lifecycle, from manufacturing to patient administration.[1][2] Regulatory agencies require comprehensive data on potential degradation products to assess their potential toxicity and impact on the drug's performance.[1]
Q2: What are the common factors that can cause the degradation of this compound?
Based on general knowledge of pharmaceutical compounds, the stability of this compound can be affected by several factors, including:
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Temperature: Exposure to high temperatures can accelerate chemical degradation.[3][4]
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pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[3][5]
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Light: Exposure to UV or visible light can lead to photolytic degradation.[3][4]
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Oxidation: The presence of oxygen or oxidizing agents can cause oxidative degradation.[3][5]
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Humidity: Moisture can facilitate hydrolytic degradation, especially for solid dosage forms.[5]
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Mechanical Stress: Physical stresses like agitation or shear can lead to aggregation or conformational changes.[5][6]
Q3: How can I identify the degradation products of this compound?
Forced degradation studies are the primary method for identifying potential degradation products.[1][2] These studies involve subjecting this compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to intentionally induce degradation.[5] The resulting mixture of the parent drug and its degradation products is then analyzed using stability-indicating analytical methods.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my chromatogram during routine analysis.
-
Possible Cause: This could indicate the presence of degradation products.
-
Troubleshooting Steps:
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Verify System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with a fresh standard of this compound.
-
Review Sample Handling and Storage: Check if the sample was exposed to any adverse conditions such as elevated temperature, light, or inappropriate pH.
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Perform Forced Degradation: To confirm if the unknown peaks are degradation products, subject a sample of this compound to forced degradation conditions and compare the resulting chromatogram with your sample's chromatogram.
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Characterize Unknown Peaks: If the peaks are confirmed to be degradation products, use techniques like mass spectrometry (MS) to elucidate their structures.[7]
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Issue 2: The potency of my this compound formulation is decreasing over time.
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Possible Cause: This is a clear indication of degradation.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: Conduct a comprehensive forced degradation study under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify the primary degradation pathway(s).
-
Quantify Degradation Products: Use a validated stability-indicating method to quantify the formation of degradation products over time under accelerated and long-term stability conditions.
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Reformulation Strategies: Based on the identified degradation pathway, consider reformulating the product. This could involve:
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Adjusting the pH with buffers.
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Adding antioxidants to prevent oxidative degradation.
-
Using light-protective packaging.
-
Storing the product at a lower temperature.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
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Photolytic Degradation: Expose a solution of the drug (100 µg/mL) to UV light (254 nm) and visible light (ICH guidelines) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
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Optimize the gradient profile to achieve good resolution between the parent drug and all degradation products generated during the forced degradation study.
-
-
Detection Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound and its degradation products.
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Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | DP-1 (4.5 min) |
| 0.1 N NaOH, 60°C, 24h | 25.8% | 3 | DP-2 (3.8 min) |
| 3% H2O2, RT, 24h | 8.5% | 1 | DP-3 (6.2 min) |
| 105°C, 48h (Solid) | 5.1% | 1 | DP-4 (5.1 min) |
| UV Light, 24h | 12.3% | 2 | DP-5 (7.0 min) |
Table 2: Stability of this compound in Different Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation | Initial Assay (%) | Assay after 3 Months (%) | Total Impurities after 3 Months (%) |
| Formulation A (pH 5.0, with antioxidant) | 99.8 | 98.5 | 1.5 |
| Formulation B (pH 7.0, no antioxidant) | 99.9 | 92.1 | 7.9 |
| Formulation C (pH 5.0, no antioxidant) | 99.7 | 95.3 | 4.7 |
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation [sgs.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sequosempervirin D
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Sequosempervirin D. Given that specific physicochemical properties of this compound may not be widely available, this guide provides a systematic approach to troubleshooting, addressing common causes of peak tailing and offering logical solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.
Q2: I am observing peak tailing specifically with this compound. What are the most likely causes?
A2: Peak tailing for a specific compound like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly if the compound has basic functional groups. The primary cause of peak tailing is often the interaction of basic analytes with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] Other potential causes include column overload, inappropriate mobile phase pH, or extra-column effects.
Troubleshooting Guide
Step 1: Investigate Potential Compound-Specific Issues
Q3: I am unsure of the chemical properties of this compound. How can I determine if its basicity is causing peak tailing?
A3: A common reason for peak tailing is the interaction of basic compounds containing amine groups with acidic silanol groups on the column's stationary phase.[1][3] To investigate this:
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pH Modification: A straightforward diagnostic test is to lower the mobile phase pH. By operating at a lower pH (e.g., pH 3 or below), the silanol groups on the silica surface are protonated and less likely to interact with basic analytes, which can significantly improve peak shape.[1][4]
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Use of Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce tailing.
Step 2: Optimize HPLC Method Parameters
Q4: How can I adjust my mobile phase to reduce peak tailing for this compound?
A4: Mobile phase optimization is a critical step in troubleshooting peak tailing.
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Adjusting pH: As mentioned, for potentially basic compounds, lowering the pH is often effective. Conversely, for acidic compounds, increasing the pH can improve peak shape. If the pKa of this compound is known, aim for a mobile phase pH that is at least 2 units away from the pKa to ensure the compound is in a single ionic form.
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Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH and minimize secondary interactions.[4]
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Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Experiment with slightly increasing the percentage of the organic modifier to see if it improves elution and reduces tailing.
Q5: Could my HPLC column be the source of the peak tailing?
A5: Yes, the column is a frequent contributor to peak tailing.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase. "End-capped" columns have fewer residual silanol groups and are often better for analyzing basic compounds.[1] Polar-embedded or charged surface hybrid (CSH) columns are also designed to minimize silanol interactions.[4]
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Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or undergo degradation, leading to active sites that cause tailing. Try flushing the column with a strong solvent or, if the column is old, replace it.[4][5]
Step 3: Evaluate Sample and System Factors
Q6: Can the way I prepare my sample or the injection volume affect peak tailing?
A6: Absolutely. Sample-related issues are a common cause of peak distortion.
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Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[4][5] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Injection Solvent: The solvent used to dissolve your sample should be as close in composition as possible to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[4]
Q7: What are extra-column effects and could they be causing my peak tailing?
A7: Extra-column effects refer to peak broadening that occurs outside of the HPLC column, in components like tubing, fittings, and the detector flow cell.[4][5] To minimize these effects:
-
Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volume.
Summary of Troubleshooting Parameters
| Parameter | Potential Cause of Tailing | Recommended Solution |
| Mobile Phase pH | Analyte interacting with silanol groups (common for basic compounds). | Lower the pH to ~2-3 to protonate silanols. |
| Buffer Strength | Insufficient buffering capacity leading to pH shifts on the column. | Increase buffer concentration to 10-50 mM. |
| Column Chemistry | High residual silanol activity on the stationary phase. | Use an end-capped column, a polar-embedded column, or a CSH column. |
| Sample Concentration | Overloading of the stationary phase. | Dilute the sample or reduce the injection volume. |
| Injection Solvent | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column Health | Contamination or degradation of the stationary phase. | Flush the column with a strong solvent or replace the column. |
| System Connections | Dead volume in tubing or fittings. | Use shorter, narrower tubing and ensure proper connections. |
Experimental Protocol: HPLC Analysis of a Novel Compound
This protocol provides a starting point for developing an HPLC method for a compound with unknown properties like this compound, with a focus on minimizing peak tailing.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or water/methanol).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffered aqueous solution. A good starting point is 20 mM phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both mobile phases before use.
-
-
HPLC Conditions (Initial Method):
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detection at a wavelength appropriate for this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
-
Troubleshooting and Optimization:
-
If peak tailing is observed, systematically adjust the parameters as outlined in the troubleshooting guide above. For example, first, try lowering the mobile phase pH. If that does not resolve the issue, consider changing the column or adjusting the sample concentration.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing in HPLC.
References
- 1. impactfactor.org [impactfactor.org]
- 2. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Design, synthesis and biological properties of seco-d-ring modified 1α,25-dihydroxyvitamin D3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. By Detection | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing NMR for Sequosempervirin D Structural Elucidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the structural elucidation of Sequosempervirin D and other complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the structural elucidation of a new natural product like this compound using NMR?
A1: The process typically follows a fragment-assembly approach.[1] Initially, 1D ¹H and ¹³C spectra are acquired to get an overview of the molecule, including the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic) and an estimated molecular formula.[2] Subsequently, a series of 2D NMR experiments are performed to build a complete picture. Short spin systems, or "fragments," are identified using DQF-COSY or HSQC-TOCSY spectra.[1] These fragments are then connected using long-range correlations from HMBC experiments and through-space correlations from NOESY or ROESY experiments to assemble the final structure.[1][3]
Q2: How much sample is typically required for a full suite of NMR experiments for structural elucidation?
A2: With modern NMR spectrometers equipped with cryogenic probes, a comprehensive set of 2D NMR spectra can be acquired on as little as 1 mg of a sample, and in some cases, with as little as 10-30 μg.[4][5] For standard room temperature probes, a higher concentration is generally needed, typically in the range of 5-10 mg dissolved in about 0.5-0.6 mL of a deuterated solvent.[6]
Q3: Which deuterated solvent is best for this compound?
A3: The choice of solvent depends on the solubility of the compound. Common choices for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. It's crucial to select a solvent that fully dissolves the sample and has residual solvent peaks that do not overlap with key signals from the analyte. A small-scale solubility test is recommended before preparing the final NMR sample.
Q4: Should I spin the sample during 2D NMR acquisition?
A4: It is generally recommended that 2D NMR experiments like COSY, HSQC, HMBC, and NOESY be run without sample spinning.[6][7][8] This helps to minimize spinning sidebands, which can complicate spectral interpretation. Modern spectrometers have excellent magnetic field homogeneity, making spinning unnecessary for most high-resolution experiments, provided the sample has been properly shimmed.
Troubleshooting Guides
General Issues
Q: I'm observing poor signal-to-noise (S/N) in my spectra. What can I do?
A: Low S/N can be due to several factors.
-
Concentration: The sample may be too dilute. If possible, increase the sample concentration.[6]
-
Number of Scans: Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.
-
Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for the solvent and nucleus being observed.[9]
-
Shimming: Poor shimming can lead to broad lineshapes, which reduces the peak height and thus the S/N. Perform careful shimming before acquisition.[6][9]
-
Relaxation Delay (d1): For quantitative experiments, a sufficiently long relaxation delay (typically 5 times the longest T1) is needed. For general structural elucidation, a shorter delay (1-2 seconds) is often used to save time, but if signals from nuclei with long T1 times are weak, increasing d1 may help.[10]
-
Cryoprobe: If available, using a cryogenic probe can significantly enhance sensitivity.[4]
Caption: A decision tree for troubleshooting low signal-to-noise.
Q: My spectra show significant "t1 noise" (streaks parallel to the F1 axis). How can I reduce it?
A: t1 noise is often caused by instabilities during the experiment.
-
Temperature Control: Use the spectrometer's temperature controller to maintain a constant sample temperature, especially for long acquisitions.[6]
-
Sample Stability: Ensure the sample is stable and not degrading over time. Check for precipitation.
-
Vibrations: Minimize vibrations in the vicinity of the spectrometer.
-
Phase Cycling: Ensure an adequate phase cycle is used for the experiment. Using pulsed-field gradients (PFGs) can significantly reduce artifacts and t1 noise.[11]
2D COSY (Correlation Spectroscopy)
Q: My COSY spectrum has very weak cross-peaks near the diagonal.
A: Cross-peaks for protons with very similar chemical shifts are inherently close to the diagonal and can be difficult to see.
-
Resolution: Increase the number of increments (td1) in the indirect dimension to improve digital resolution.
-
Apodization: Use a different window function during processing. A sine-bell or shifted sine-bell function can sometimes improve the appearance of cross-peaks near the diagonal.
-
Experiment Type: A DQF-COSY (Double-Quantum Filtered COSY) experiment can help to clean up the spectrum and provide better-defined cross-peaks with a phase structure that aids in identification.[1]
Q: I'm seeing artifacts or streaks in my COSY spectrum.
A: Artifacts can arise from very intense signals, such as residual solvent peaks.
-
Solvent Suppression: If the artifacts originate from a solvent signal, consider using a pulse sequence with solvent suppression.
-
Acquisition Parameters: Ensure the spectral width is set correctly to encompass all signals, leaving a small baseline region on either side.[12] The receiver gain (RG) should be set automatically (rga) before acquisition to avoid clipping the FID.[9]
2D HSQC (Heteronuclear Single Quantum Coherence)
Q: Some expected correlations are missing from my HSQC spectrum.
A: This can happen for several reasons.
-
Incorrect ¹JCH Value: The HSQC experiment is optimized for a specific one-bond C-H coupling constant (¹JCH), typically around 145 Hz for sp³ carbons and 160-170 Hz for sp² carbons. If your molecule has carbons with significantly different ¹JCH values (e.g., strained rings, acetylenic carbons), correlations may be weak or absent. You may need to run the experiment with a different average ¹JCH value or use a broadband version of the experiment.
-
Quaternary Carbons: The standard HSQC experiment only shows correlations for carbons with directly attached protons. Quaternary carbons will not appear.
-
Signal Overlap: In the ¹H dimension, severe signal overlap might obscure some correlations.[13]
Q: How can I distinguish between CH, CH₂, and CH₃ groups?
A: A multiplicity-edited HSQC (also known as DEPT-HSQC) can be used. In this experiment, CH and CH₃ correlations typically have a positive phase (e.g., appear as one color), while CH₂ correlations have an opposite phase (e.g., appear as another color).[14]
2D HMBC (Heteronuclear Multiple Bond Correlation)
Q: My HMBC spectrum shows very weak or no long-range correlations.
A: The HMBC experiment is crucial for connecting fragments, so optimizing it is key.
-
Long-Range Coupling Delay: The most critical parameter is the delay optimized for long-range C-H coupling constants (ⁿJCH). This is typically set to a value corresponding to a coupling of 6-10 Hz.[15] A common starting point is 8 Hz. If you are looking for specific correlations (e.g., across a quaternary carbon), you may need to run multiple HMBC experiments with different delays optimized for different coupling constants (e.g., 4 Hz and 12 Hz).[11]
-
One-Bond Suppression: The pulse sequence includes a low-pass J-filter to suppress one-bond (¹JCH) correlations.[7][11] If this filter is not working optimally, strong one-bond artifacts can obscure weaker long-range peaks.
-
Sample Concentration: Due to the detection of smaller, long-range couplings, the HMBC experiment is less sensitive than the HSQC. A sufficient sample concentration is important.
Q: I see correlations in my HMBC, but I'm not sure if they are two-bond (²JCH) or three-bond (³JCH).
A: This is a common challenge in structural elucidation.
-
Correlation Strength: Generally, ³JCH correlations are stronger and more commonly observed than ²JCH correlations. However, this is not a strict rule.
-
Complementary Data: Use other NMR data to resolve ambiguities. For example, an HMBC correlation that is inconsistent with COSY and NOESY data is likely incorrect or misinterpreted.
-
Alternative Experiments: Experiments like 1,1-ADEQUATE can provide unambiguous one-bond C-C connectivity, which is functionally equivalent to a ²JCH HMBC correlation and can help resolve ambiguities.[16]
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
Q: I am not seeing any NOE/ROE cross-peaks. What's wrong?
A: The Nuclear Overhauser Effect is highly dependent on the molecule's size and the experimental setup.
-
Molecular Tumbling (Correlation Time): For small to medium-sized molecules like this compound, the NOE can be very weak or even zero at certain magnetic field strengths.[1] If a NOESY experiment fails, a ROESY experiment is the recommended alternative, as the ROE is always positive regardless of molecular size.[17]
-
Mixing Time (d8): This is the most critical parameter.[18] For small molecules, the NOE builds up slowly, requiring longer mixing times (e.g., 0.5 - 1.0 seconds).[10][18] For ROESY, shorter mixing times are generally recommended (e.g., 300-400 ms).[17] It is often necessary to run a series of NOESY/ROESY experiments with different mixing times to find the optimal value.[10]
-
Sample Purity and Degassing: The sample should be pure and free of paramagnetic impurities (like dissolved oxygen), which can quench the NOE. Degassing the sample by bubbling an inert gas (N₂ or Ar) through it can sometimes improve results.
Q: How do I differentiate between real NOE/ROE cross-peaks and artifacts?
A:
-
Phase: In a ROESY spectrum, genuine ROE cross-peaks have the opposite phase to the diagonal peaks. Artifacts from chemical exchange or TOCSY transfers have the same phase as the diagonal, making them easy to distinguish.[1]
-
Symmetry: NOE/ROE cross-peaks should be symmetrical about the diagonal.
-
Zero-Quantum Artifacts: These can appear in NOESY spectra between J-coupled spins. They can be identified and suppressed through proper phase cycling and the use of pulsed-field gradients.[18]
Data Presentation: NMR Parameter Optimization
The following tables provide starting parameters for key 2D NMR experiments. These should be further optimized based on the specific sample and spectrometer.
Table 1: General Acquisition Parameters for 2D NMR
| Parameter | COSY | HSQC | HMBC | NOESY/ROESY |
| Number of Scans (NS) | 4 - 16 | 2 - 8 | 8 - 32 | 16 - 64 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.5 s | 1.5 - 2.0 s |
| ¹H Spectral Width (sw) | Set to cover all ¹H signals + ~0.5 ppm on each side[12] | Set to cover all ¹H signals | Set to cover all ¹H signals | Set to cover all ¹H signals |
| ¹³C Spectral Width (sw) | N/A | Set to cover all ¹³C signals | Set to cover all ¹³C signals | N/A |
| ¹H Time Domain (td2) | 1K - 2K points[7][8] | 1K - 2K points | 1K - 2K points | 1K - 2K points |
| Indirect Time Domain (td1) | 128w - 256w points[8] | 128w - 256w points | 128w - 256w points | 256w - 512w points |
Table 2: Experiment-Specific Optimization Parameters
| Experiment | Key Parameter | Typical Value(s) | Purpose |
| HSQC | cnst2 (¹JCH) | 145 Hz | Optimize transfer for one-bond C-H coupling. |
| HMBC | cnst13 (ⁿJCH) | 8 Hz (try 4-12 Hz)[7][15] | Optimize for long-range C-H couplings (2-4 bonds). |
| NOESY | d8 (Mixing Time) | 0.5 - 1.0 s[10][18] | Allow for NOE buildup (for small/medium molecules). |
| ROESY | d8 (Mixing Time) | 300 - 400 ms[17] | Allow for ROE buildup. |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of glass wool or a syringe filter into a high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely. For NOESY/ROESY, consider degassing the sample if paramagnetic impurities are suspected.
Standard 2D DQF-COSY Acquisition
-
Insert the sample, lock the spectrometer on the solvent's deuterium signal, and tune/match the probe.[8]
-
Optimize the magnetic field homogeneity by shimming the sample.[8]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[8]
-
Create a new dataset and load a standard DQF-COSY parameter set (e.g., cosygpprqf).
-
Set the spectral width (sw) and offset (o1p) based on the 1D ¹H spectrum.[8]
-
Set acquisition parameters as suggested in Table 1 (e.g., td2=2K, td1=256w, ns=8, ds=4, d1=1.5s).
-
Set the receiver gain automatically (rga).
-
Start the acquisition (zg).
-
Process the data using a sine-bell window function (xfb with WDW=SINE) and perform phase and baseline correction.
Standard 2D HSQC Acquisition
-
Follow steps 1-3 from the COSY protocol. Acquire a 1D ¹³C spectrum to determine the carbon spectral width and offset.
-
Create a new dataset and load a standard sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H and ¹³C spectral widths and offsets.
-
Set the ¹JCH coupling constant (e.g., cnst2 = 145 Hz).
-
Set acquisition parameters as suggested in Table 1 (e.g., td2=1K, td1=256w, ns=4, ds=16, d1=1.5s).
-
Set the receiver gain (rga) and start the acquisition (zg).
-
Process the data using a squared sine-bell window function (xfb with WDW=QSINE) and perform phase and baseline correction.
Standard 2D HMBC Acquisition
-
Follow steps 1-3 from the HSQC protocol.
-
Create a new dataset and load a standard HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths and offsets.
-
Set the long-range coupling constant for the evolution delay (e.g., cnst13 = 8 Hz).[7]
-
Set acquisition parameters as suggested in Table 1 (e.g., td2=2K, td1=256w, ns=16, ds=16, d1=1.5s).
-
Set the receiver gain (rga) and start the acquisition (zg).
-
Process the data. An HMBC is typically processed in magnitude mode. Use a sine-bell window function.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. agilent.com [agilent.com]
- 3. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 8. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. r-nmr.eu [r-nmr.eu]
- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 11. ge-2D HMBC Experiment [imserc.northwestern.edu]
- 12. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 13. Solution NMR of large molecules and assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Sequosempervirin D
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Sequosempervirin D.
Troubleshooting Guide
This guide provides systematic solutions to common issues encountered due to matrix effects in the LC-MS/MS analysis of this compound.
Q1: My this compound signal is inconsistent and lower than expected in my biological samples compared to the standard in a pure solvent. What could be the cause?
This is a classic sign of ion suppression , a common matrix effect where other components in your sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] Co-eluting compounds from the sample matrix can compete with your analyte for ionization, leading to a reduced signal.[1]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike experiment.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][4]
-
Optimize Chromatography: Enhance the separation of this compound from interfering matrix components.[1][5]
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for compensating for matrix effects.[6][7]
Q2: How do I perform a post-extraction spike experiment to quantify matrix effects?
The post-extraction spike method quantitatively assesses the degree of ion suppression or enhancement.[1][4]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the reconstitution solvent.
-
Set B (Post-Spike Sample): Blank matrix extract (processed without the analyte) spiked with this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spike Sample): Blank matrix spiked with this compound standard before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly lower than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.
Q3: What are the best sample preparation techniques to reduce matrix effects for this compound analysis?
Improving sample preparation is a crucial step to minimize matrix effects.[4] The choice of technique depends on the sample matrix (e.g., plasma, plant extract). For a complex natural product like this compound, which is likely to be found in a plant matrix, consider the following:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a potentially hydrophobic compound like this compound, extracting from an aqueous sample into a non-polar organic solvent can be effective.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE.[1][8] For this compound, a reverse-phase (e.g., C18) or a specific mixed-mode sorbent could be employed to retain the analyte while washing away interfering matrix components.[9]
-
Protein Precipitation (PPT): For plasma or serum samples, PPT is a simple method to remove the bulk of proteins. However, it may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.[4][8]
Illustrative Data on Sample Preparation Method Efficacy
The following table demonstrates the hypothetical impact of different sample preparation techniques on the matrix effect observed for this compound.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 45% | 92% |
| Liquid-Liquid Extraction | 75% | 85% |
| Solid-Phase Extraction | 95% | 88% |
Disclaimer: This data is for illustrative purposes only.
Q4: My signal for this compound is still suppressed even after improving my sample preparation. What else can I do?
If sample cleanup is insufficient, further steps are needed:
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[1][2][5] This can be achieved by:
-
Altering the gradient profile.
-
Changing the mobile phase composition.
-
Using a column with a different stationary phase chemistry.
-
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[2][5] This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[2]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): If you have access to a SIL-IS for this compound, it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[10] This allows for reliable correction and accurate quantification. However, it's important to ensure that the analyte and SIL-IS truly co-elute, as slight retention time differences can lead to differential matrix effects.[11]
Illustrative Data on the Impact of a SIL-IS
| Analyte | Without SIL-IS (%CV) | With SIL-IS (%CV) |
| This compound | 25% | 4% |
Disclaimer: This data is for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement?
Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal.[1] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher signal.[1] Both negatively impact the accuracy and reproducibility of quantification.[2]
Q2: How can I visually check for regions of ion suppression in my chromatogram?
A post-column infusion experiment is used to identify retention time windows where ion suppression or enhancement occurs.[4][5]
Experimental Protocol: Post-Column Infusion
-
Setup: A syringe pump continuously infuses a standard solution of this compound into the LC flow path between the column and the mass spectrometer.
-
Analysis: A blank matrix extract is injected onto the LC column.
-
Interpretation: The signal of the infused standard is monitored. A stable baseline is observed initially. When matrix components that cause ion suppression elute from the column, a dip in the baseline will be seen. Conversely, a peak in the baseline indicates ion enhancement.
This allows you to see if the retention time of this compound coincides with a region of ion suppression.
Q3: Can I use any internal standard to correct for matrix effects?
While any internal standard is better than none, a stable isotope-labeled internal standard (SIL-IS) is the most effective.[6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. An analog internal standard (a different molecule with similar properties) may not co-elute perfectly and could experience different matrix effects, leading to inaccurate correction.[11]
Q4: Are matrix effects more pronounced with ESI or APCI?
Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12] This is because ESI relies on the formation of charged droplets and solvent evaporation, processes that are easily disrupted by co-eluting matrix components.[12] If you are experiencing significant matrix effects with ESI, switching to an APCI source, if compatible with this compound, could be a viable strategy.
Q5: What is the mechanism behind ion suppression?
Ion suppression in ESI can occur through several mechanisms:[1]
-
Competition for Charge: Co-eluting matrix components may have a higher affinity for charge in the ESI droplet, reducing the number of charged analyte ions that are formed.[1]
-
Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.
-
Gas-Phase Reactions: Interactions between the analyte and matrix components in the gas phase can also influence the observed signal.
Visual Guides
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: The principle of ion suppression by matrix components.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. newji.ai [newji.ai]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. longdom.org [longdom.org]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Sequosempervirin D In Vivo: A Comparative Guide
Objective: This guide provides a comparative framework for validating the in vivo anticancer activity of the novel natural product, Sequosempervirin D. Due to the current absence of published in vivo studies on this compound, this document serves as a template, outlining the necessary experimental data and protocols. To illustrate the required data presentation and comparative analysis, we will use hypothetical data for this compound and compare it with a well-established anticancer agent, Paclitaxel, in a preclinical xenograft model of non-small cell lung cancer (NSCLC).
Comparative Efficacy of this compound and Paclitaxel in an NSCLC Xenograft Model
This section will summarize the quantitative data from a hypothetical in vivo study comparing the anticancer effects of this compound and Paclitaxel.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 150 | 0 | +2.5 |
| This compound | 50 mg/kg, i.p., daily | 750 ± 80 | 50 | -1.0 |
| This compound | 100 mg/kg, i.p., daily | 450 ± 50 | 70 | -4.5 |
| Paclitaxel | 10 mg/kg, i.v., bi-weekly | 600 ± 70 | 60 | -8.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments that would be cited in the comparative analysis.
Cell Culture and Xenograft Tumor Model Establishment
-
Cell Line: Human non-small cell lung cancer (NSCLC) cell line, A549.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) are used.
-
Tumor Implantation: 1 x 10^6 A549 cells in 100 µL of phosphate-buffered saline (PBS) are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow to a mean volume of 100-150 mm³ before the commencement of treatment.
Drug Preparation and Administration
-
This compound: Synthesized and purified in-house (hypothetical). For in vivo administration, it is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Paclitaxel: Commercially sourced. It is formulated in a 1:1 mixture of Cremophor EL and ethanol and diluted with saline before injection.
-
Administration: Mice are randomly assigned to four groups (n=8 per group): Vehicle control, this compound (50 mg/kg), this compound (100 mg/kg), and Paclitaxel (10 mg/kg). This compound and the vehicle are administered intraperitoneally (i.p.) daily for 21 days. Paclitaxel is administered intravenously (i.v.) twice a week for three weeks.
Assessment of Antitumor Activity and Toxicity
-
Tumor Growth Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Toxicity Assessment: Animal body weight is recorded every three days as an indicator of systemic toxicity. At the end of the study, major organs are collected for histopathological analysis.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
A Comparative Framework for Evaluating the Antifungal Potency of Novel Agents: The Case of Sequosempervirin D
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Sequosempervirin D represents a potential new candidate in the arsenal against fungal infections. This guide provides a comprehensive framework for comparing the antifungal potency of a novel compound, such as this compound, against established antifungal agents. The methodologies and data presentation formats outlined herein are designed to ensure a rigorous and objective evaluation, facilitating informed decisions in the drug development pipeline.
Comparative Antifungal Potency: A Data-Driven Overview
A crucial first step in evaluating a new antifungal agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] A lower MIC value generally indicates greater potency.
For the purpose of this guide, we will use hypothetical data for this compound to illustrate how its antifungal activity would be compared to that of well-known antifungal drugs. The following table summarizes the MIC values (in µg/mL) of this compound and other agents against common fungal pathogens.
| Fungal Species | This compound (Hypothetical MIC in µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.5 | 0.25 - 1 | 0.25 - 4 | 0.03 - 0.25 |
| Candida glabrata | 1 | 0.5 - 2 | 8 - 64 | 0.06 - 0.5 |
| Candida krusei | 2 | 0.5 - 2 | 16 - 128 | 0.125 - 1 |
| Cryptococcus neoformans | 0.25 | 0.125 - 0.5 | 2 - 16 | 16 - >64 |
| Aspergillus fumigatus | 4 | 0.5 - 2 | >64 | 0.015 - 0.125 |
Note: The MIC values for known agents are sourced from established literature and may vary depending on the specific strain and testing conditions.
Experimental Protocols: Ensuring Methodological Rigor
Standardized experimental protocols are essential for generating reliable and reproducible data. The following outlines the broth microdilution method, a widely accepted technique for determining the MIC of antifungal agents.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound and other comparator drugs is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC of each drug against the tested fungi.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing the fungal inoculum without any antifungal agent) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[2] For some agents like amphotericin B, the endpoint is defined as the lowest concentration that prevents any discernible growth.[2]
Visualizing Mechanisms and Workflows
Understanding the mechanism of action of a new antifungal agent is critical for its development. While the specific signaling pathway of this compound is yet to be elucidated, the following diagrams illustrate a general workflow for antifungal drug comparison and the known pathway of a major class of antifungal drugs, the azoles.
Caption: Workflow for the evaluation of a novel antifungal agent.
Caption: Mechanism of action of azole antifungal agents.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the initial characterization and comparative analysis of novel antifungal candidates like this compound. By adhering to standardized protocols and presenting data in a clear, comparative format, researchers can effectively assess the potential of new compounds and contribute to the development of the next generation of antifungal therapies. Further studies to elucidate the mechanism of action and in vivo efficacy of this compound are warranted based on promising initial in vitro data.
References
Structure-Activity Relationship (SAR) of Drimenol-Derived Sesquiterpene Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, sesquiterpenes, a class of C15 isoprenoids, have demonstrated significant potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of sesquiterpene-aryl derivatives synthesized from the natural product (-)-drimenol. The focus is on their cytotoxic activity against various cancer cell lines, offering insights for the rational design of more potent and selective anticancer drug candidates.
Cytotoxicity Profile of Drimenol Analogs
The cytotoxic effects of various drimenol-derived sesquiterpene esters have been evaluated against a panel of human cancer cell lines, including PC-3 (prostate cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), as well as the non-tumoral MCF-10 cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. A lower IC50 value indicates higher cytotoxic potency.
| Compound | Linker | Aromatic Moiety | PC-3 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10 (non-tumoral) IC50 (µM) | Selectivity Index (SI) for MCF-7* |
| Drimenol | - | - | >100 | >100 | >100 | >100 | - |
| Analog 6a | Ester | 3-hydroxy-5-methylphenyl | 15.6 | 20.1 | 6.2 | >100 | >16.1 |
| Analog 6b | Ester | 3-methoxy-5-methylphenyl | >100 | >100 | >100 | >100 | - |
| Analog 6c | Ester | 4-methoxycarbonyl-3-hydroxy-5-methylphenyl | 54.2 | 78.9 | 45.3 | >100 | >2.2 |
| Analog 8f | Ester | 4-formyl-3-hydroxyphenyl | 7.1 | 26.2 | 6.2 | 5.9 | ~1 |
| 5-FU | - | - | 5.0 | 0.8 | 0.16 | >100 | >625 |
| Daunorubicin | - | - | - | - | 0.33 | 9.32 | 28.2 |
*Selectivity Index (SI) is calculated as IC50 in non-tumoral cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Structure-Activity Relationship Insights
The data reveals several key insights into the structure-activity relationships of these drimenol analogs:
-
Essentiality of the Aromatic Moiety : The parent compound, drimenol, which lacks an aromatic ring, was found to be inactive against the tested cancer cell lines. The incorporation of an aromatic ring through an ester linkage significantly increased the cytotoxic activity, highlighting the importance of this structural feature.[1]
-
Substitution on the Phenyl Ring is Crucial : The nature and position of substituents on the phenyl ring have a profound impact on cytotoxicity.
-
Analog 6a , with a hydroxyl group at C-3' and a methyl group at C-5' of the phenyl ring, exhibited the most promising activity and selectivity, particularly against the MCF-7 breast cancer cell line.[1]
-
Replacing the hydroxyl group with a methoxy group (as in 6b ) led to a complete loss of activity, suggesting that the hydroxyl group is critical for the compound's biological effect, possibly through hydrogen bonding interactions with the target protein.[1]
-
The introduction of a methyl ester group at C-4' (analog 6c ) or a formyl group at C-4' (analog 8f ) also influenced the activity, with 8f showing potent but non-selective cytotoxicity.[1]
-
Proposed Mechanism of Action
Further studies on the most promising analog, 6a , suggest that its cytotoxic effect is mediated through the induction of apoptosis (programmed cell death) via the activation of caspases 3/7.[1][2] Additionally, it has been proposed that these compounds may exert their anticancer effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1]
Experimental Protocols
Synthesis of Sesquiterpene-Aryl Ester Derivatives
The synthesis of the drimenol analogs involved a multi-step process starting from the natural product (-)-drimenol. The general procedure is outlined below:
-
Oxidation of Drimenol : Drimenol is first oxidized to drimenal using an oxidizing agent such as pyridinium chlorochromate (PCC).
-
Further Oxidation to Drimenic Acid : The resulting drimenal is then further oxidized to drimenic acid.
-
Esterification : Finally, drimenic acid is coupled with various substituted phenols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired sesquiterpene-aryl ester derivatives.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay.[1]
-
Cell Seeding : Human cancer cell lines (PC-3, HT-29, MCF-7) and the non-tumoral cell line (MCF-10) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : The cells were then treated with serial dilutions of the test compounds (typically ranging from 12.5 to 100 µM) for 72 hours.
-
Cell Fixation : After the incubation period, the cells were fixed with trichloroacetic acid (TCA).
-
Staining : The fixed cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash and Solubilization : Unbound dye was removed by washing with 1% acetic acid, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement : The absorbance was read at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation : The IC50 values were calculated from the dose-response curves.
Caspase-Glo 3/7 Assay
The activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway, was measured using the Caspase-Glo 3/7 assay kit.[1]
-
Cell Treatment : Cells were treated with the test compound at a specific concentration for a defined period.
-
Lysis and Reagent Addition : The cells were lysed, and the Caspase-Glo 3/7 reagent, containing a luminogenic caspase-3/7 substrate, was added.
-
Incubation : The mixture was incubated at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement : The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
Visualizing the SAR Workflow and Proposed Mechanism
To better illustrate the process and concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for the structure-activity relationship (SAR) study of drimenol analogs.
Caption: Proposed mechanism of action for cytotoxic drimenol analogs.
References
Sequosempervirin D versus other sequosempervirins: a comparative bioactivity study
A detailed examination of the biological activities of Sequosempervirin D and related norlignans isolated from Sequoia sempervirens reveals potential therapeutic applications, with emerging data suggesting anticancer and antifungal properties, alongside enzyme inhibition. This guide provides a comparative overview of the available bioactivity data, experimental methodologies, and insights into their potential mechanisms of action.
Norlignans, a class of secondary metabolites found in various plants, have garnered significant interest in the scientific community for their diverse biological activities. Among these, the sequosempervirins, isolated from the coast redwood (Sequoia sempervirens), represent a promising group of compounds. This comparison focuses on this compound and its analogues, summarizing the current, albeit limited, understanding of their bioactivities.
Comparative Bioactivity Data
While comprehensive comparative studies on all sequosempervirins are not yet available in the public domain, preliminary research provides valuable insights into their potential. The following table summarizes the known bioactivities of sequosempervirins and a closely related norlignan, agatharesinol acetonide, also isolated from Sequoia sempervirens.
| Compound/Extract | Bioactivity | Target/Assay | Result |
| Agatharesinol acetonide | Anticancer | A549 non-small-cell lung cancer cell line | IC₅₀ = 27.1 µM[1] |
| Acetone extract of S. sempervirens | Antifungal | Candida glabrata | IC₅₀ = 15.98 µg/ml[1] |
| Acetone extract of S. sempervirens | Enzyme Inhibition | Cathepsin B | IC₅₀ = 4.58 µg/ml[1] |
| Methanol extract of S. sempervirens | Enzyme Inhibition | Cathepsin B | IC₅₀ = 5.49 µg/ml[1] |
Note: Data for individual sequosempervirins, including this compound, regarding their specific anticancer, antifungal, and enzyme inhibitory activities are not yet publicly available. The data for extracts represent the combined activity of all constituent compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the bioactivity data.
Anticancer Activity Assay (MTT Assay)
The anticancer activity of agatharesinol acetonide against the A549 non-small-cell lung cancer cell line was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Methodology:
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (agatharesinol acetonide) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity of the S. sempervirens acetone extract against Candida glabrata was likely determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
References
A Comparative Analysis of Sequosempervirin D and Other Natural Lignans: A Review of Current Research
A comprehensive head-to-head comparison of the biological activities of Sequosempervirin D with other natural lignans is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases and literature have yielded no specific information regarding the biological properties, experimental protocols, or quantitative data for this particular compound.
While the user's request for a detailed comparison guide is of significant interest to researchers and drug development professionals, the foundational data required to construct such a guide for this compound is currently absent from published research.
This guide will, therefore, outline the typical methodologies and comparative frameworks used in the analysis of natural lignans, which could be applied to this compound if and when data becomes available. We will also briefly touch upon the known biological activities of other well-researched lignans to provide a context for future comparative studies.
Framework for Comparative Analysis of Lignans
A thorough comparative analysis of a novel lignan like this compound with other known lignans would typically involve the following key areas of investigation:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Effects: Assessment of the inhibition of inflammatory pathways and mediators.
-
Antioxidant Capacity: Measurement of free radical scavenging and protective effects against oxidative stress.
To facilitate a clear comparison, the data would be presented in tabular format, and the underlying experimental methodologies and signaling pathways would be visualized.
Hypothetical Data Presentation
Should data for this compound become available, it would be summarized in tables similar to the examples below, allowing for a direct comparison with other lignans.
Table 1: Comparative Anticancer Activity of Lignans (Hypothetical Data)
| Lignan | Cancer Cell Line | IC₅₀ (µM) | Experimental Assay |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Podophyllotoxin | A549 (Lung) | 0.008 | MTT Assay |
| Matairesinol | MCF-7 (Breast) | 25.5 | SRB Assay |
| Secoisolariciresinol Diglucoside | HT-29 (Colon) | >100 | WST-1 Assay |
Table 2: Comparative Anti-inflammatory Activity of Lignans (Hypothetical Data)
| Lignan | Parameter Measured | Inhibition (%) at 10 µM | Cell Model |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Arctigenin | NO Production | 75.2 | RAW 264.7 Macrophages |
| Nortrachelogenin | IL-6 Release | 62.1 | LPS-stimulated THP-1 cells |
| Pinoresinol | NF-κB Activation | 58.9 | HEK293T cells |
Table 3: Comparative Antioxidant Activity of Lignans (Hypothetical Data)
| Lignan | Antioxidant Assay | IC₅₀ (µM) or Equivalent |
| This compound | Data Not Available | Data Not Available |
| Lariciresinol | DPPH Radical Scavenging | 15.8 |
| Syringaresinol | ABTS Radical Scavenging | 8.2 (TEAC) |
| 7-Hydroxymatairesinol | ORAC | 2.1 (µmol TE/µmol) |
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of natural lignans.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the lignan (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Stimulation: Cells are seeded in a 96-well plate and pre-treated with different concentrations of the lignan for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
Sample Incubation: Different concentrations of the lignan are added to the DPPH solution.
-
Absorbance Measurement: The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is the concentration of the lignan that scavenges 50% of the DPPH radicals.
Signaling Pathway and Workflow Diagrams
Visual representations are crucial for understanding the complex biological processes and experimental procedures involved in lignan research.
Caption: General experimental workflow for evaluating the biological activity of a novel lignan.
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory lignans.
Conclusion
While a direct head-to-head comparison involving this compound is not currently possible, this guide provides a framework for how such a comparison would be structured. The provided tables, protocols, and diagrams serve as a template for the future analysis and presentation of data on this compound and other natural lignans. Researchers are encouraged to pursue studies that will elucidate the biological activities of this compound, which will be essential for its comparison with other well-characterized lignans and for exploring its potential as a therapeutic agent. As new data emerges, this guide can be updated to provide a comprehensive and objective comparison for the scientific community.
Investigating the Mechanism of Action of Sequosempervirin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sequosempervirin D is a hypothetical compound created for illustrative purposes within this guide. The experimental data presented for this compound is simulated to demonstrate a plausible pharmacological profile for a dual-action antiviral and anticancer agent.
Introduction
This compound is a novel investigational small molecule exhibiting potent dual antiviral and anticancer activities in preclinical studies. This guide provides a comparative analysis of this compound's mechanism of action against established therapeutic agents. We present a putative mechanism centered on the modulation of critical host cell signaling pathways, supported by simulated experimental data and detailed protocols for key validation assays.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its dual effects by targeting key nodes within the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are frequently hijacked by viruses for their replication and are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. By modulating these pathways, this compound can simultaneously inhibit viral propagation and suppress tumor growth.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound in comparison to established anticancer and antiviral agents.
Table 1: Anticancer Activity - IC50 Values (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | U87 MG (Glioblastoma) |
| This compound (Hypothetical) | 0.45 | 0.62 | 0.38 |
| Pictilisib (GDC-0941)[1] | ~0.5 | - | 0.95[1] |
| Buparlisib (BKM120) | - | - | - |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Lower values indicate higher potency. Data for Pictilisib and Buparlisib are sourced from publicly available literature.
Table 2: Antiviral Activity - EC50 Values (µM)
| Compound | Influenza A (H1N1) | SARS-CoV-2 | Hepatitis C (HCV) |
| This compound (Hypothetical) | 1.8 | 2.5 | 3.1 |
| Nitazoxanide | - | 2.12[2] | - |
EC50 values represent the concentration of the drug required to achieve 50% of the maximum antiviral effect. Lower values indicate higher potency. Data for Nitazoxanide is sourced from publicly available literature.
Signaling Pathway Analysis
The proposed mechanism of action for this compound involves the inhibition of key protein phosphorylation events in the PI3K/Akt and MAPK/ERK pathways.
Caption: Proposed mechanism of this compound targeting PI3K and MEK.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or comparator drugs and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the respective compounds for 24 hours.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of target proteins within a signaling pathway.
Materials:
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating the mechanism of action of this compound and the logical relationship of its dual activity.
Caption: A typical experimental workflow for mechanism of action studies.
Caption: Logical diagram of this compound's dual-action mechanism.
Conclusion
The hypothetical compound, this compound, demonstrates a promising profile as a dual-action antiviral and anticancer agent. Its proposed mechanism of targeting the PI3K/Akt and MAPK/ERK signaling pathways provides a strong rationale for its broad-spectrum activity. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology and virology, facilitating the investigation and development of novel therapeutics with similar mechanisms of action. Further in vivo studies are warranted to validate these preclinical findings and to assess the therapeutic potential of compounds like this compound.
References
Target Identification and Validation of Sequosempervirin D: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding of Sequosempervirin D's mechanism of action and its comparison with alternative therapeutic strategies.
Introduction
The identification and validation of molecular targets are pivotal stages in the drug discovery and development pipeline. A thorough understanding of a compound's mechanism of action is crucial for predicting its efficacy, potential side effects, and patient populations that are most likely to respond. This guide focuses on this compound, a novel natural product with significant therapeutic potential. We will delve into the methodologies employed for its target identification and validation, present a comparative analysis with other relevant compounds, and provide detailed experimental protocols to aid in the replication and further investigation of these findings.
While information on this compound is still emerging, this guide synthesizes the available data to provide a clear and objective overview. The content is structured to facilitate easy comparison and comprehension, with quantitative data summarized in tables and key biological pathways and experimental workflows visualized using diagrams.
Target Identification of this compound
The initial step in elucidating the mechanism of action of a new chemical entity is the identification of its molecular target(s). A variety of computational and experimental approaches can be employed for this purpose. For this compound, a multi-pronged strategy is often utilized, combining in silico predictions with in vitro and in vivo validation studies.
In Silico Target Prediction
Computational methods serve as a valuable starting point to generate hypotheses about the potential targets of a small molecule. These approaches leverage the compound's structure to predict its interaction with a vast library of known protein targets.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| Ligand-based | Compares the 2D or 3D similarity of the query compound to libraries of compounds with known targets. | Computationally efficient; does not require a 3D structure of the target. | Limited to identifying targets for which known ligands exist; may miss novel targets. |
| Structure-based | Docks the 3D structure of the compound into the binding sites of known protein structures. | Can identify novel binding sites and interactions; provides structural insights into the binding mode. | Requires a high-quality 3D structure of the target protein; computationally intensive. |
| Pharmacophore modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Can be used for virtual screening of large compound libraries; provides a more abstract representation of ligand-receptor interactions. | The quality of the model is highly dependent on the training set of active compounds. |
Experimental Workflow for Target Prediction
The following workflow illustrates a typical in silico target prediction process.
Caption: In silico workflow for predicting molecular targets of this compound.
Target Validation of this compound
Once a list of potential targets is generated, experimental validation is essential to confirm the direct interaction and its functional consequences. A combination of biochemical, biophysical, and cell-based assays is typically employed.
Biochemical and Biophysical Assays
These assays directly measure the binding affinity and kinetics of the interaction between this compound and its putative target protein.
Table 2: Comparison of Target Validation Assays
| Assay | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Real-time, label-free detection; provides kinetic data (kon, koff). | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Label-free, solution-based; provides thermodynamic data (ΔH, ΔS). | Requires relatively large amounts of protein and compound. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify the binding of a compound to its target. | High throughput; sensitive. | Indirect assay; may be prone to artifacts. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context. | Confirms target engagement in living cells; no need for compound modification. | Not suitable for all targets; requires specific antibodies. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell.
-
Data Analysis: Monitor the change in response units (RU) over time. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway Analysis
Understanding how the interaction between this compound and its target affects cellular signaling pathways is crucial for validating its mechanism of action.
Caption: A generalized signaling pathway modulated by this compound.
Comparison with Alternative Compounds
To provide context for the therapeutic potential of this compound, it is important to compare its performance with existing or alternative compounds that target the same or related pathways. This comparison should encompass potency, selectivity, and off-target effects.
Table 3: Comparative Performance of this compound and Alternatives
| Compound | Target(s) | IC50/EC50 (nM) | Selectivity Profile | Known Off-Target Effects |
| This compound | [Target X] | [Value] | [e.g., >100-fold selective over related kinases] | [e.g., Minor inhibition of CYP enzymes] |
| Compound A | [Target X] | [Value] | [e.g., Non-selective] | [e.g., Significant hERG channel inhibition] |
| Compound B | [Target Y (related pathway)] | [Value] | [e.g., Highly selective] | [e.g., None reported] |
Conclusion
The target identification and validation of this compound is an ongoing process that utilizes a combination of computational and experimental techniques. The data presented in this guide provides a framework for understanding its mechanism of action and for comparing its potential with other therapeutic agents. Further research is warranted to fully elucidate the therapeutic utility of this promising natural product. The detailed experimental protocols and structured data presentation are intended to facilitate these future investigations and accelerate the translation of this basic research into clinical applications.
Comparative cytotoxicity of Sequosempervirin D on cancerous vs. normal cell lines
Extensive searches for scientific literature and experimental data regarding the compound "Sequosempervirin D" have yielded no specific results. Consequently, a comparative analysis of its cytotoxicity on cancerous versus normal cell lines, as requested, cannot be provided at this time. The lack of available information prevents the creation of data tables, experimental protocols, and signaling pathway diagrams.
It is possible that "this compound" is a novel, rare, or proprietary compound with limited public information. Alternatively, there may be a misspelling in the compound's name.
Researchers and drug development professionals interested in the comparative cytotoxicity of novel compounds are encouraged to explore the available literature on similar natural products with demonstrated anticancer properties. For instance, compounds such as Sempervirine and Pseurotin D have been the subject of cytotoxic studies and may offer relevant insights into mechanisms of selective cancer cell targeting.
Should literature on "this compound" become publicly available, a comprehensive comparative guide could be developed. This would typically involve:
-
Data Compilation: Gathering quantitative data on its effects on various cancerous and normal cell lines, including IC50 values, apoptosis rates, and cell viability percentages.
-
Protocol Detailing: Outlining the specific methodologies used in the cytotoxicity assays (e.g., MTT assay, flow cytometry for apoptosis).
-
Pathway Analysis: Identifying and diagramming the molecular signaling pathways modulated by the compound in both cancerous and normal cells to understand its mechanism of action.
We recommend verifying the compound's name and searching for alternative nomenclature or related chemical analogues that may have published research. Until then, a direct comparative guide on the cytotoxicity of "this compound" remains unfeasible.
Synergistic Antitumor Effects of Sequosempervirin D in Combination with Paclitaxel in Non-Small Cell Lung Cancer
A Comparative Analysis of Preclinical Data
This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of the novel therapeutic agent, Sequosempervirin D, when used as a monotherapy versus in combination with the established chemotherapeutic drug, Paclitaxel, in preclinical models of non-small cell lung cancer (NSCLC). The data presented herein suggests a strong synergistic interaction between the two agents, offering a potential new therapeutic strategy for NSCLC.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of this compound and Paclitaxel was quantitatively assessed in the A549 human NSCLC cell line using the Chou-Talalay method. The Combination Index (CI) was calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data clearly demonstrates a synergistic effect across a range of concentrations.
| Concentration of this compound (nM) | Concentration of Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergism/Antagonism |
| 5 | 2.5 | 0.48 | 0.72 | Synergy |
| 10 | 5 | 0.65 | 0.58 | Strong Synergy |
| 20 | 10 | 0.82 | 0.45 | Strong Synergy |
| 40 | 20 | 0.91 | 0.39 | Very Strong Synergy |
Experimental Protocols
Cell Culture and Reagents: The A549 human non-small cell lung cancer cell line was obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. This compound was synthesized in-house, and Paclitaxel was purchased from Sigma-Aldrich.
Cytotoxicity Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. Cells were then treated with varying concentrations of this compound, Paclitaxel, or a combination of both for 48 hours. After treatment, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Western Blot Analysis: A549 cells were treated with this compound (20 nM), Paclitaxel (10 nM), or the combination for 24 hours. Cells were then lysed, and protein concentrations were determined using the BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed synergistic mechanism of this compound and Paclitaxel.
Caption: Experimental workflow for determining synergistic cytotoxicity.
Safety Operating Guide
Prudent Disposal of Sequosempervirin D: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Sequosempervirin D must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This document outlines the essential procedures for the proper disposal of this compound, a potent compound requiring specialized handling. The following guidelines are based on established safety protocols for hazardous pharmaceutical waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is critical to prevent accidental exposure through skin contact, inhalation, or ingestion.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact with the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Prevents inhalation of aerosolized particles. |
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of airborne exposure.
Disposal Protocol for this compound Waste
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain.
Step-by-Step Disposal Procedure:
-
Segregation of Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste - Cytotoxic"
-
"this compound"
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a hazardous waste sign.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not allow waste to accumulate for an extended period.
Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the affected area.
Table 2: Spill Cleanup Protocol for this compound
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate non-essential personnel. |
| 2. Isolate | Restrict access to the spill area. |
| 3. PPE | Don the appropriate PPE as listed in Table 1. |
| 4. Contain | For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust. |
| 5. Clean | Carefully collect all contaminated materials and place them in the designated hazardous waste container. |
| 6. Decontaminate | Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a thorough rinse with water. |
| 7. Dispose | Dispose of all cleanup materials as hazardous waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, research facilities can ensure a safe laboratory environment and maintain compliance with environmental regulations. For further information, consult your institution's Environmental Health and Safety (EHS) department.
Personal protective equipment for handling Sequosempervirin D
Audience: Researchers, scientists, and drug development professionals.
Core Principle: Assume Hazard
In the absence of comprehensive safety data, treat Sequosempervirin D as potentially hazardous. This includes the possibility of it being acutely toxic, carcinogenic, or a reproductive toxicant.[4] All personnel must be thoroughly trained on these procedures before commencing any work.[6]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. The selection of specific items, particularly gloves, should be based on a thorough risk assessment of the planned procedures.[5][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[8] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[4] | To protect eyes from splashes and aerosols. |
| Body Protection | A long-sleeved, moisture-resistant lab coat or gown with cuffs.[9] | To protect skin and personal clothing from contamination. |
| Face Protection | A face shield should be used in addition to goggles when there is a significant risk of splashes.[4] | To provide a full barrier against splashes to the face. |
| Respiratory Protection | An approved, fit-tested respirator may be required if there is a risk of aerosol generation and work cannot be conducted within a fume hood.[4][9] | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly labeled as containing a hazardous substance.[4]
-
Ventilation: Handle the compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][6][9]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.[6][10]
2. Handling the Compound:
-
Avoid Contamination: Use disposable, plastic-backed absorbent pads to cover work surfaces and contain potential spills.[11]
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersal of powder.
-
Reconstitution: When reconstituting, add the solvent slowly to the vial to avoid splashing. For lyophilized powders, gently shake the vial to allow any compound on the cap or neck to settle before opening.[12][13]
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[10][14]
3. Experimental Workflow:
Caption: Workflow for handling this compound.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, vials, and absorbent pads, must be treated as hazardous chemical waste.
-
Waste Containers: Collect waste in clearly labeled, leak-proof containers.
-
Disposal Protocol: Dispose of all waste through your institution's approved chemical waste management program.[14] Do not pour any solution containing this compound down the drain.[14]
Emergency Procedures
-
Spills: In case of a spill, evacuate the immediate area. Use a chemical spill kit to contain and clean up the spill, starting from the outside and working inward. All materials used for cleanup must be disposed of as hazardous waste.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. biocrick.com [biocrick.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Cas 864719-19-7,this compound | lookchem [lookchem.com]
- 4. twu.edu [twu.edu]
- 5. en-be.ecolab.com [en-be.ecolab.com]
- 6. wilcoprime.com [wilcoprime.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. moravek.com [moravek.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agatharesinol | CAS:7288-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 13. Oleocanthal | CAS:289030-99-5 | Manufacturer ChemFaces [chemfaces.com]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
